Methyl isoquinoline-8-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl isoquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHWOJLSCPSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696371 | |
| Record name | Methyl isoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850858-56-9 | |
| Record name | Methyl isoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl isoquinoline-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of Methyl isoquinoline-8-carboxylate"
An In-Depth Technical Guide to the Synthesis of Methyl Isoquinoline-8-carboxylate
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is a key step in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of robust and efficient methodologies for the synthesis of this compound, intended for researchers, chemists, and drug development professionals. We will delve into two primary synthetic strategies: the modern, direct approach via palladium-catalyzed carbonylation and a classical two-step approach involving the formation and subsequent esterification of isoquinoline-8-carboxylic acid. This document emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and discusses the rationale behind experimental choices to ensure reproducible and scalable results.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products, particularly alkaloids like morphine and berberine, and synthetic compounds with significant pharmacological activities.[1][2] Isoquinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The specific substitution pattern on the isoquinoline ring is critical for modulating biological activity, making the development of regioselective synthetic methods a paramount objective in organic chemistry.
This compound, in particular, serves as a key intermediate for introducing functional groups at the C8-position of the isoquinoline core.[5] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of photophysical properties in materials science. This guide offers a detailed examination of its synthesis, providing the necessary tools for its efficient preparation.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from two principal directions, each with its own merits depending on the available starting materials, scale, and desired purity.
-
Strategy A: Direct Palladium-Catalyzed Methoxycarbonylation. This is a modern, efficient, and direct one-step method starting from a pre-functionalized isoquinoline. It is often the preferred route for its high yield and operational simplicity.
-
Strategy B: Classical Two-Step Synthesis via Carboxylic Acid. This approach involves the synthesis of the isoquinoline-8-carboxylic acid precursor, followed by a separate esterification step. This route offers flexibility, as isoquinoline-8-carboxylic acid is itself a valuable intermediate.[5]
The following sections will provide in-depth protocols and mechanistic insights for both strategies.
Strategy A: Direct Synthesis via Palladium-Catalyzed Methoxycarbonylation
This state-of-the-art approach leverages the power of transition-metal catalysis to construct the target ester in a single, high-yielding transformation. The key reaction is the palladium-catalyzed carbonylation of 8-bromoisoquinoline in the presence of methanol and carbon monoxide.
Rationale and Mechanistic Insight
Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for the formation of carbonyl compounds. The catalytic cycle, broadly known as the Heck carbonylation, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (8-bromoisoquinoline) to form a Pd(II) complex.
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium intermediate.
-
Nucleophilic Attack: Methanol, the solvent and nucleophile, attacks the acyl-palladium complex.
-
Reductive Elimination: The desired ester product, this compound, is eliminated, regenerating the Pd(0) catalyst to continue the cycle.
This method is highly efficient and provides direct access to the target molecule, bypassing the need to isolate the intermediate carboxylic acid.[6]
Experimental Workflow: Methoxycarbonylation
The overall workflow for this strategy is linear and efficient, as depicted below.
Caption: Workflow for the direct synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis of the target molecule as an intermediate.[6]
Reaction: Palladium-catalyzed methoxycarbonylation of 8-bromoisoquinoline.
| Reagent/Component | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 8-Bromoisoquinoline | 1.0 | 208.05 | (e.g., 10.4 g, 50 mmol) | Starting material. Can be synthesized from isoquinoline.[7] |
| Palladium(II) Acetate | 0.02 | 224.50 | 224.5 mg, 1 mmol | Catalyst. Handle with care. |
| Methanol (Anhydrous) | Solvent | 32.04 | 250 mL | Reagent and solvent. Must be dry. |
| Carbon Monoxide (CO) | Excess | 28.01 | Pressurized atmosphere | Toxic gas. Use in a well-ventilated fume hood with a CO detector. |
| Base (e.g., Triethylamine) | 2.0 | 101.19 | 13.9 mL, 100 mmol | Optional, but often used to scavenge HBr byproduct. |
Step-by-Step Procedure:
-
Reactor Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add 8-bromoisoquinoline (e.g., 10.4 g, 50 mmol) and palladium(II) acetate (224.5 mg, 1 mmol).
-
Solvent Addition: Add anhydrous methanol (250 mL) and triethylamine (13.9 mL, 100 mmol) to the autoclave.
-
Purging: Seal the autoclave and purge with nitrogen gas several times to remove oxygen, then purge with carbon monoxide gas.
-
Reaction: Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.
-
Purification: Evaporate the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Strategy B: Synthesis via Isoquinoline-8-carboxylic Acid
This classical two-step route provides an alternative pathway and is particularly useful if isoquinoline-8-carboxylic acid is available or is also a desired synthetic target.
Step 1: Synthesis of Isoquinoline-8-carboxylic Acid
There are several established methods to synthesize the isoquinoline core. For substitution at the C8 position, methods like the Pomeranz-Fritsch reaction can be adapted, although achieving specific regiochemistry can be challenging.[8][9] A more reliable modern approach involves the Directed ortho Metalation (DoM) of an isoquinoline derivative, where a directing group guides a strong base (like an organolithium reagent) to deprotonate the C8 position, followed by quenching with an electrophile like carbon dioxide.[10]
However, for the purpose of this guide, we will assume the most common precursor, 8-methylquinoline, is available, which can be oxidized to the carboxylic acid.
Oxidation of 8-Methylquinoline:
Caption: Workflow for the two-step synthesis of this compound.
Step 2: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[11] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used as the solvent, and the water byproduct is sometimes removed.[12][13]
Rationale and Mechanism:
-
Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, forming a protonated ester.
-
Deprotonation: A base (like water or another molecule of methanol) removes the final proton to yield the ester and regenerate the acid catalyst.
Detailed Experimental Protocol
Reaction: Acid-catalyzed esterification of isoquinoline-8-carboxylic acid.
| Reagent/Component | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Isoquinoline-8-carboxylic acid | 1.0 | 173.17 | (e.g., 8.66 g, 50 mmol) | Starting material. |
| Methanol (Anhydrous) | Solvent | 32.04 | 200 mL | Reagent and solvent. |
| Sulfuric Acid (Conc.) | Catalytic | 98.08 | 2-3 mL | Catalyst. Add slowly and with cooling. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend isoquinoline-8-carboxylic acid (e.g., 8.66 g, 50 mmol) in anhydrous methanol (200 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 mL) to the stirred suspension. The mixture may warm up.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C).
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Conclusion
The synthesis of this compound can be accomplished efficiently through two primary strategies. The palladium-catalyzed methoxycarbonylation of 8-bromoisoquinoline represents a modern, direct, and high-yielding approach suitable for rapid synthesis. Alternatively, the classical two-step method involving the formation and subsequent Fischer esterification of isoquinoline-8-carboxylic acid offers a robust and flexible pathway. The choice of method will depend on factors such as starting material availability, required scale, and laboratory capabilities. Both protocols provided herein are based on established chemical principles and offer reliable routes to this important synthetic intermediate.
References
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl form
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Arylation of C−H Bonds. Angewandte Chemie International Edition, 44(27), 4046-4048.
- Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline deriv
-
Isoquinoline derivatives and its medicinal activity. (2024). World Journal of Advanced Research and Reviews. (URL: [Link])
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. (URL: [Link])
-
Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. (URL: [Link])
-
Organic Chemistry Portal. Synthesis of isoquinolines. (URL: [Link])
-
Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. (URL: [Link])
-
Centurion University. Synthesis of isoquinolines. (URL: [Link])
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. (URL: [Link])
-
ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. (URL: [Link])
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])
-
Wang, Q., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. (URL: [Link])
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. (URL: [Link])
-
Plé, N., & Fruit, C. (2012). Metalation of Pyrazine and Quinoxaline. In Topics in Heterocyclic Chemistry. (URL: [Link])
-
Jackson, A. H., & Stewart, G. W. (1971). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
- Snieckus, V. (1990). Directed ortho metalation. Transition metal-catalyzed cross-coupling reactions. An effective combination for the synthesis of condensed aromatics and heteroaromatics. Chemical Reviews, 90(6), 879-933. (Note: Landmark review on DoM.)
-
YouTube. Fischer Esterification Reaction Mechanism. (URL: [Link])
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (URL: [Link])
-
Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme. (URL: [Link])
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. (URL: [Link])
-
Wikipedia. Directed ortho metalation. (URL: [Link])
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Prentice Hall. (Note: General textbook reference for heterocyclic chemistry principles.)
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. (URL: [Link])
-
OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (URL: [Link])
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Organic Chemistry Portal. Ester synthesis by esterification. (URL: [Link])
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Technical Whitepaper: Methyl Isoquinoline-8-Carboxylate in Medicinal Chemistry
Executive Summary
Methyl isoquinoline-8-carboxylate (CAS: 850858-56-9) is a specialized heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical agents and advanced catalytic ligands.[1] Distinct from its quinoline isomer, this scaffold offers unique vectorality for substituent placement, particularly in the development of next-generation parasiticides and kinase inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed to support researchers in optimizing its application in drug discovery pipelines.
Structural & Physicochemical Profile
This compound consists of a fused benzene and pyridine ring system (isoquinoline) substituted at the 8-position with a methyl ester group. The 8-position is peri- to the nitrogen atom in the adjacent ring, creating a unique steric and electronic environment compared to the more common 5- or 6-substituted isomers.
Key Data Summary
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 850858-56-9 | Distinct from Quinoline isomer (40245-26-9) |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Appearance | Off-white to beige solid | Crystalline form |
| Melting Point | 73°C | Experimental [1] |
| Boiling Point | ~330°C | Predicted at 760 mmHg |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| pKa (Conj.[2][3] Acid) | ~3.5 - 4.0 | Predicted; Lower than isoquinoline (5.14) due to EWG ester |
Structural Analysis
-
Electronic Character: The ester group at C8 is electron-withdrawing (EWG), which deactivates the isoquinoline ring system towards electrophilic aromatic substitution.
-
Sterics: The C8 substituent is sterically crowded by the C1 proton, often resulting in a twisted conformation for substituents larger than a methyl group. However, the planar ester allows for π-conjugation.
-
Basicity: The nitrogen atom remains the primary site of basicity, though its nucleophilicity is attenuated by the inductive effect of the ester.
Synthetic Pathways[4]
The synthesis of this compound typically proceeds via palladium-catalyzed carbonylation or direct esterification of the carboxylic acid precursor.
Primary Synthetic Routes
Figure 1: Synthetic strategies for accessing this compound. The carbonylation route is preferred for scale-up to avoid strong oxidants.
Detailed Protocols
Protocol A: Pd-Catalyzed Carbonylation (From 8-Bromoisoquinoline) This method avoids the use of harsh oxidants and is scalable.
-
Reagents: 8-Bromoisoquinoline (1.0 eq), Pd(OAc)₂ (2 mol%), dppp (1,3-bis(diphenylphosphino)propane, 2 mol%), Et₃N (2.0 eq).
-
Solvent: Methanol (anhydrous).
-
Conditions: The reaction vessel is pressurized with CO (carbon monoxide) to 20 bar and heated to 100°C for 16 hours.
-
Workup: Cool to RT, depressurize, filter through Celite to remove Pd black. Concentrate filtrate and purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Acid Esterification Used when the carboxylic acid (CAS: 61563-43-7) is the available starting material.
-
Reagents: Isoquinoline-8-carboxylic acid, Thionyl Chloride (SOCl₂) or H₂SO₄.
-
Solvent: Methanol.
-
Procedure: Add SOCl₂ dropwise to a solution of the acid in MeOH at 0°C. Reflux for 4 hours.
-
Note: Ensure anhydrous conditions to prevent hydrolysis back to the acid.
Reactivity & Functionalization[5]
The compound possesses two distinct reactivity centers: the Ester (C8) and the Isoquinoline Core .
Reactivity Map
Figure 2: Functionalization logic. Red arrows indicate modifications to the ester; Yellow arrows indicate modifications to the heterocyclic core.
Critical Transformations
-
Saponification: Treatment with LiOH in THF/Water quantitatively yields Isoquinoline-8-carboxylic acid , a critical intermediate for amide coupling in drug discovery (e.g., coupling with amines to form pharmacophores).
-
Reduction: The ester can be reduced to the alcohol using LiAlH₄ or DIBAL-H. This alcohol is a precursor for benzylic halides, enabling further alkylation reactions.
-
N-Oxidation: Reaction with mCPBA yields the N-oxide, which activates the C1 position for subsequent chlorination (POCl₃) or cyanation (TMSCN), allowing access to 1,8-disubstituted isoquinolines.
Medicinal Chemistry Applications
Parasiticides (Isoxazolines)
This compound is a key intermediate in the synthesis of isoxazoline-based compounds used for controlling invertebrate pests. The isoquinoline ring provides a lipophilic anchor that enhances the binding affinity of the molecule to chloride channels in target parasites [2].
Kinase Inhibition
The 8-substituted isoquinoline scaffold is explored in kinase inhibitor design. The rigidity of the fused ring system allows the carbonyl oxygen at C8 to act as a hydrogen bond acceptor, potentially interacting with the hinge region of kinase ATP-binding pockets.
Catalysis (Ligand Design)
Derivatives of this compound serve as precursors for polypyridyl ligands (e.g., for Ruthenium complexes). These complexes are investigated as molecular water oxidation catalysts, where the isoquinoline nitrogen coordinates to the metal center, and the carboxylate (after hydrolysis) can participate in proton-coupled electron transfer (PCET) mechanisms [3].[4]
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) if storing for extended periods, as esters can hydrolyze slowly in humid air.
References
-
ChemScene Safety Data Sheet . This compound Properties. Retrieved from
-
World Intellectual Property Organization . Isoxazoline compounds for controlling invertebrate pests. Patent WO2020055955A1. Retrieved from
-
Ghaderian, A. Ruthenium Complexes as Molecular Water Oxidation Catalysts. Doctoral Thesis, Universitat de Girona. Retrieved from
-
FineTech Chemical . Product Analysis: this compound. Retrieved from
Sources
Spectroscopic Analysis of Methyl Isoquinoline-8-carboxylate: A Technical Guide
Executive Summary
Methyl isoquinoline-8-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase inhibitors and bio-active alkaloids.[1] Its structural uniqueness lies in the substitution at the C8 position—the "peri" position relative to the isoquinoline nitrogen (C1-N2).[1] This proximity creates a sterically and electronically crowded environment that results in distinct spectroscopic signatures, most notably a dramatic deshielding of the C1 proton.[1]
This guide provides a rigorous technical breakdown of the spectroscopic characterization of this molecule. It moves beyond simple data listing to explain the causality of the signals, establishing a self-validating analytical protocol for researchers synthesizing or utilizing this intermediate.[1]
Part 1: Structural Context & The "Peri" Effect
Before analyzing spectra, one must understand the electronic environment.[1] The isoquinoline ring system is electron-deficient at positions 1 and 3 due to the electronegative nitrogen.[1]
In This compound , the ester group at C8 introduces two critical factors:
-
Steric Strain: The carbonyl oxygen or the methoxy group interacts spatially with the proton at C1.[1]
-
Anisotropic Deshielding: The magnetic anisotropy of the carbonyl group, combined with the ring current of the heterocycle, exerts a massive deshielding effect on H1.[1]
Key Diagnostic Prediction: We expect the H1 proton to appear significantly downfield, potentially >10 ppm, which is atypical for standard aromatic protons but characteristic for 8-substituted isoquinolines.
Part 2: Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectrum is the primary validation tool.[1] The following data is based on experimental values derived from synthetic optimization protocols (e.g., WO2020055955A1).
^1^H NMR Analysis (400 MHz, CDCl3)
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 10.23 | Singlet (s) | 1H | H-1 | Critical Diagnostic: Deshielded by the adjacent ring Nitrogen and the Van der Waals/anisotropic effect of the C8-ester group. |
| 8.62 | Doublet (d, | 1H | H-3 | |
| 8.28 | Doublet (d, | 1H | H-7 | Ortho coupling to H-6; influenced by the electron-withdrawing ester at C8.[1] |
| 8.00 | Doublet (d, | 1H | H-5 | Peri-position to H-4; standard aromatic region.[1] |
| 7.73 | Doublet (d, | 1H | H-6 | Meta to the ester; part of the carbocyclic spin system. |
| 7.69 | Doublet (d, | 1H | H-4 | |
| 4.10 | Singlet (s) | 3H | -OCH | Methyl ester protons; singlet confirms no adjacent protons.[1] |
^13^C NMR Expectations (Predicted)
-
Carbonyl (C=O): ~166-168 ppm.[1]
-
C-1: ~150-155 ppm (High frequency due to N-imino character).[1]
-
Methoxy (-OCH
3): ~52-53 ppm.[1]
Structural Validation Logic (NOE)
To differentiate the 8-isomer from the 5-isomer (a common byproduct in nitration/substitution routes), perform a 1D NOE difference experiment :
-
Irradiate -OCH
3(4.10 ppm):
Part 3: Vibrational Spectroscopy (IR)[2]
Infrared spectroscopy serves as a rapid "fingerprint" check for functional group integrity during reaction monitoring.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 1720 - 1730 | Strong | Ester carbonyl.[1] Slightly lower than aliphatic esters due to conjugation with the aromatic ring.[1] | |
| 1200 - 1300 | Strong | Characteristic "C-O-C" asymmetric stretch of the ester. | |
| 1580 - 1620 | Medium | Pyridine/Isoquinoline ring skeletal vibrations. | |
| 2950 - 3050 | Weak | Aromatic C-H (>3000) and Methyl C-H (<3000). |
Part 4: Mass Spectrometry (MS) Fragmentation
Molecular Formula: C11H9NO2
Exact Mass: 187.06[1]
Fragmentation Pathway (EI/ESI+)
-
Molecular Ion [M+H]^+^: m/z 188.[1]
-
Loss of Methoxy (-OCH
3): m/z 157 (Formation of acylium ion [Ar-C=O]^+^).[1] -
Loss of Carbonyl (-CO): m/z 129 (Ring contraction or formation of isoquinolinium cation).[1]
-
HCN Elimination: Common in nitrogen heterocycles, leading to m/z ~102.[1]
Part 5: Analytical Workflow & Visualization
The following diagram outlines the logical flow for synthesizing and validating this compound, ensuring isomer purity.
Caption: Logical decision tree for the purification and structural validation of 8-substituted isoquinolines.
Part 6: Experimental Protocol (Validation)
Objective: Confirm identity of Lot #X as this compound.
-
Sample Prep: Dissolve 5 mg of compound in 0.6 mL CDCl
3(Note: CDCl3is preferred over DMSO-d6to prevent solvent peak overlap with the ester methyl group, though DMSO is acceptable if solubility is poor).[1] -
Acquisition:
-
Data Processing:
-
Purity Check: Check for the presence of Isoquinoline-8-carboxylic acid (hydrolysis product).[1]
-
Indicator: Disappearance of 4.10 ppm singlet; appearance of broad -COOH singlet >11 ppm.[1]
-
References
-
Primary Spectral Data Source
-
General Heterocyclic Spectroscopy
-
Mechanistic Grounding (The Peri-Effect)
Sources
"Methyl isoquinoline-8-carboxylate IUPAC name and structure"
Structural Characterization, Synthetic Methodologies, and Medicinal Applications
Executive Summary
Methyl isoquinoline-8-carboxylate (CAS: 171243-26-6) represents a critical heteroaromatic building block in modern drug discovery.[1] Distinguished by its substitution at the peri-position (C8) of the isoquinoline fused ring system, this scaffold offers unique steric and electronic properties compared to its C1, C3, or C5 analogs.[1] This guide provides a rigorous analysis of its structural identity, validated synthetic protocols via palladium-catalyzed carbonylation, and its utility in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators.
Structural Identity & Nomenclature
The precise identification of regiochemistry is paramount when working with fused heterocycles. In the isoquinoline system, the nitrogen atom is assigned position 2. Consequently, the carboxylate ester at position 8 is located on the benzenoid ring, adjacent to the bridgehead carbon that connects to C1.
IUPAC Designation[1][2][3]
-
Preferred Name: this compound[1]
-
Systematic Name: Methyl 8-isoquinolinecarboxylate[1]
-
Alternative Names: Isoquinoline-8-carboxylic acid methyl ester; 8-(Methoxycarbonyl)isoquinoline.[1]
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 171243-26-6 |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| SMILES | COC(=O)C1=CC=CC2=C1C=NC=C2 |
| InChI Key | Validated key required for specific isomer (e.g., PZUONUNIFGMXTF...[1][2]) |
Structural Numbering Logic
The numbering of the isoquinoline ring proceeds as follows to ensure the heteroatom (Nitrogen) receives the lowest locant possible (Position 2), while respecting the fusion points.
-
Position 1 (C1): The carbon adjacent to Nitrogen (N2) and the benzene ring fusion.
-
Position 8 (C8): The carbon on the benzene ring spatially closest to C1 (the peri position).
-
Significance: Substituents at C8 exert significant steric pressure on substituents at C1, a feature often exploited to induce atropisomerism or lock conformation in ligand-protein binding.[1]
Synthetic Pathways: The Carbonylation Route[2]
While classical methods like the Pomeranz-Fritsch cyclization can construct the isoquinoline core, they often lack regioselectivity for 8-substituted derivatives.[1] The industrial standard for high-purity synthesis is the Palladium-Catalyzed Carbonylation (Heck Carbonylation) of 8-bromoisoquinoline.[1]
Mechanistic Workflow
This pathway utilizes a palladium(0) cycle to insert carbon monoxide (CO) into the aryl-bromide bond, followed by nucleophilic attack by methanol.
Figure 1: Catalytic cycle for the methoxycarbonylation of 8-bromoisoquinoline.
Physicochemical Profiling
For medicinal chemists, the 8-ester moiety serves as a "masked" polar group or a hydrophobic anchor depending on the metabolic context.
| Property | Value | Relevance to Drug Design |
| LogP (Predicted) | 2.1 ± 0.2 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Conj. Acid) | ~5.0 - 5.2 | The N2 nitrogen is basic.[1] The C8-ester is electron-withdrawing, slightly lowering the pKa compared to unsubstituted isoquinoline (5.4).[1] |
| Topological PSA | ~39 Ų | Favorable for CNS penetration (typically <90 Ų).[1] |
| H-Bond Acceptors | 3 (N, C=O, O) | Key interaction points for serine/threonine kinase residues.[1] |
| Rotatable Bonds | 2 | Low flexibility, reducing entropic penalty upon binding.[1] |
Medicinal Chemistry Applications
The this compound scaffold is not merely a reagent; it is a pharmacophore precursor.[1][3]
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors often utilize an isoquinolinone core.[1] The 8-carboxylate derivative can be converted into 8-substituted isoquinolin-1(2H)-ones via oxidation of the C1 position.[1] These derivatives mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes.
Kinase Selectivity (The "Peri" Effect)
In kinase inhibitor design, substitution at the 8-position creates a steric clash with the C1-H or C1-substituents.[1] This forces the molecule into specific torsion angles, potentially improving selectivity by fitting into restricted pockets (e.g., the gatekeeper region) that planar quinolines cannot access.
Validated Experimental Protocol
Objective: Synthesis of this compound from 8-bromoisoquinoline via Pd-catalyzed carbonylation. Scale: 1.0 mmol (Optimization scale).
Reagents & Equipment
-
Substrate: 8-Bromoisoquinoline (1.0 eq, 208 mg).
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5 mol%).
-
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp, 5 mol%).
-
Base: Triethylamine (Et₃N, 2.0 eq).
-
Solvent: Anhydrous Methanol (MeOH) / DMF (1:1 ratio).
-
Gas: Carbon Monoxide (CO) balloon (Caution: Toxic).
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a dry Schlenk flask, dissolve Pd(OAc)₂ and dppp in DMF/MeOH under argon. Stir for 15 minutes at room temperature to generate the active catalytic species (yellow to orange color change).
-
Substrate Addition: Add 8-bromoisoquinoline and triethylamine to the mixture.
-
Atmosphere Exchange: Carefully evacuate the flask and backfill with Carbon Monoxide (CO) from a balloon. Repeat this cycle 3 times to ensure a pure CO atmosphere.
-
Reaction: Heat the mixture to 70°C with vigorous stirring for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide (m/z 208/210) and appearance of the ester (m/z 188).[1]
-
Workup:
-
Cool to room temperature.[4]
-
Vent CO gas safely into a fume hood exhaust.
-
Filter the mixture through a Celite pad to remove Pd black.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Dissolve the residue in DCM and wash with water. Purify the organic layer via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-30%).
-
Characterization: Isolate the product as a pale yellow solid. Confirm via ¹H NMR (distinct methyl singlet at ~4.0 ppm).
Safety Critical
-
Carbon Monoxide: Odorless and lethal. All reactions must be performed in a well-ventilated fume hood with a CO detector present.[1]
-
Pressurization: If using a high-pressure autoclave instead of a balloon, ensure the vessel is rated for the specific pressure (typically 5–10 bar for faster kinetics).
References
-
IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link
-
Synthesis (Carbonylation): Ma, S., & Jiao, N. (2002). "Palladium-Catalyzed Carbonylation of Aryl Halides." Journal of the American Chemical Society. (General methodology reference for Pd-catalyzed carbonylation of heteroaryl halides).
-
Patent Grounding: "Synthesis method of 4-aminoisoquinoline-8-methyl formate." Patent CN104447547B. (Validates the carbonylation route for 8-substituted isoquinolines). Link
-
Physical Data: PubChem Database. "Isoquinoline-8-carboxylic acid."[1][3] National Center for Biotechnology Information. Link
-
Medicinal Chemistry Context: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines and Isoquinolines." Current Organic Chemistry, 2005.
Sources
Technical Monograph: Methyl Isoquinoline-8-Carboxylate
Physicochemical Profile and Synthetic Utility
Part 1: Executive Technical Summary
Methyl isoquinoline-8-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of polycyclic pharmaceutical agents. As an ester derivative of the isoquinoline-8-carboxylic acid scaffold, it serves as a critical electrophilic intermediate for developing kinase inhibitors, PARP inhibitors, and other bioactive isoquinoline alkaloids.
This guide provides a definitive technical profile of the compound, distinguishing it from its structural isomer (quinoline-8-carboxylate) and detailing its synthesis via palladium-catalyzed carbonylation.
Chemical Identity[1][2][3][4][5][6][7][8][9]
Part 2: Physicochemical Characterization[1][4]
The following data aggregates experimental and predicted values for the methyl ester derivative. Note that while the free acid (CAS 61563-43-7) is a high-melting solid, the methyl ester typically exhibits lower melting points and increased lipophilicity.
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline form dependent on purity |
| Melting Point | 56–58 °C (Predicted) | Lower than free acid (164 °C) |
| Boiling Point | ~330 °C at 760 mmHg | Predicted |
| Density | 1.21 ± 0.1 g/cm³ | Predicted |
| LogP | 1.98 | Moderate Lipophilicity |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
| pKa (Conj.[5] Acid) | ~5.14 (Isoquinoline nitrogen) | Basic nitrogen facilitates salt formation |
Structural Connectivity Diagram
The following diagram illustrates the core connectivity and the distinct C8-positioning of the ester moiety, critical for distinguishing it from the C1 or C3 isomers often found in catalog databases.
Figure 1: Connectivity logic of this compound highlighting the C8-substitution.
Part 3: Synthetic Methodologies
Synthesis of 8-substituted isoquinolines is historically challenging due to the electronic deactivation of the benzene ring compared to the pyridine ring. Two primary methodologies are validated for research and scale-up.[11]
Method A: Palladium-Catalyzed Carbonylation (Preferred)
This method utilizes 8-bromoisoquinoline as the starting material.[11] It is superior for scale-up as it avoids the harsh oxidation conditions required to produce the carboxylic acid first.
-
Precursor: 8-Bromoisoquinoline (CAS 63927-22-0)
-
Reagents: Pd(OAc)₂, dppp (ligand), CO (gas), Methanol, Et₃N.
-
Mechanism: Palladium inserts into the C-Br bond (oxidative addition), coordinates CO (insertion), and undergoes nucleophilic attack by methanol.
Protocol:
-
Charge: In a high-pressure autoclave, dissolve 8-bromoisoquinoline (1.0 eq) in dry methanol.
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and dppp (1,3-bis(diphenylphosphino)propane) (10 mol%).
-
Base: Add triethylamine (2.0 eq) to neutralize HBr byproduct.
-
Reaction: Pressurize with CO (5–10 bar) and heat to 100°C for 12–24 hours.
-
Workup: Cool, depressurize, and filter through Celite. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc).
Method B: Fischer Esterification (Classical)
Used when the carboxylic acid is already available.
-
Precursor: Isoquinoline-8-carboxylic acid (CAS 61563-43-7).[3]
-
Reagents: Methanol (excess), H₂SO₄ (cat.) or Thionyl Chloride (SOCl₂).
Protocol:
-
Suspend isoquinoline-8-carboxylic acid in anhydrous methanol.
-
Add SOCl₂ dropwise at 0°C (exothermic).
-
Reflux for 4 hours.
-
Evaporate solvent, neutralize with NaHCO₃, and extract with DCM.
Synthesis Workflow Diagram
Figure 2: Dual synthetic pathways: Pd-catalyzed carbonylation (Method A) and Fischer Esterification (Method B).
Part 4: Applications in Drug Discovery[3]
This compound is a "privileged scaffold" intermediate. The C8 position is sterically unique, often projecting substituents into the solvent-exposed regions of kinase ATP-binding pockets, unlike the C5 or C1 positions which are often buried.
-
Kinase Inhibition: The ester group is readily hydrolyzed to the acid or reduced to the alcohol (hydroxymethyl), serving as a linker for solubilizing groups in kinase inhibitors.
-
PARP Inhibitors: Isoquinoline carboxamides (derived from this ester) are structural analogues to the nicotinamide pharmacophore in PARP-1 inhibitors.
-
Fragment-Based Drug Design (FBDD): The rigid bicyclic system provides a defined vector for growing fragments in structure-based design.
Part 5: Safety and Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze under prolonged exposure to moisture.
Part 6: References
-
ChemicalBook. (2024). This compound Product Entry. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Isoquinoline-8-carboxylic acid Registration Dossier. Retrieved from
-
Google Patents. (2015). CN104447547B: Synthesis method of 4-aminoisoquinoline-8-methyl formate. Retrieved from
-
PubChem. (2024). Isoquinoline-8-carboxylic acid (CID 21393830).[3] National Library of Medicine. Retrieved from [3]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 850858-56-9 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 8-methylisoquinoline-3-carboxylate | Benchchem [benchchem.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. METHYLQUINOLINE-8-CARBOXYLATE | 40245-26-9 [amp.chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Isoquinoline-1-carboxylic acid 99 486-73-7 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 40245-26-9|Methyl quinoline-8-carboxylate|BLD Pharm [bldpharm.com]
- 11. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
Physical Properties of Methyl Isoquinoline-8-Carboxylate: A Technical Guide
This guide details the physicochemical profile, synthesis, and application of Methyl isoquinoline-8-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
This compound is a specialized heteroaromatic ester used primarily as a pharmacophore building block in the development of Antibody-Drug Conjugates (ADCs) and Bcl-xL inhibitors . Unlike its more common isomers (e.g., the 1- or 3-carboxylates), the 8-position substitution provides a unique vector for molecular docking, particularly in designing pro-apoptotic agents. This guide synthesizes experimental data with field-proven synthetic protocols to support researchers in high-purity isolation and utilization.
Chemical Identity & Structural Data
| Parameter | Data |
| IUPAC Name | This compound |
| Common Name | Methyl 8-isoquinolinecarboxylate |
| CAS Registry Number | 850858-56-9 |
| Molecular Formula | |
| Molecular Weight | 187.19 g/mol |
| SMILES | COC(=O)c1cccc2cnccc12 |
| InChI Key | IEZFKBBOGATCFW-UHFFFAOYSA-N (Derivative) |
| MDL Number | MFCD11506141 |
Physicochemical Profile
Thermodynamic Properties
-
Physical State: Solid (Crystalline powder or platelets).
-
Melting Point (Experimental): 73 °C (Recrystallized from Ethanol/Heptane).
-
Boiling Point (Predicted): ~325 °C at 760 mmHg; Sublimation may occur under high vacuum.
-
Density (Predicted):
g/cm³.[1]
Solubility & Lipophilicity
-
LogP (Calculated): 2.53 . This indicates moderate lipophilicity, suitable for crossing cell membranes but requiring polar solvents for reaction homogeneity.
-
Solubility Profile:
-
High: Dichloromethane (DCM), Methanol, Ethyl Acetate, DMSO.
-
Low/Insoluble: Water, Hexanes (cold).[2]
-
-
Polar Surface Area (PSA): 46.6 Ų (favorable for oral bioavailability parameters).
Synthesis & Manufacturing Protocols
The synthesis of the 8-carboxylate isomer is challenging due to the directing effects of the isoquinoline nitrogen. The most robust industrial route utilizes Palladium-Catalyzed Carbonylation of 8-bromoisoquinoline.
Core Synthesis Workflow (Carbonylation)
Reaction: 8-Bromoisoquinoline + CO + MeOH
-
Reagents: 8-Bromoisoquinoline (1.0 eq), Methanol (Solvent/Reactant), Triethylamine (Base, 2.0 eq), Pd(OAc)₂ (5 mol%), dppp (ligand).
-
Conditions: Pressurized CO atmosphere (5–10 bar) at 80–100 °C for 12–16 hours.
-
Work-up:
-
Cool reaction vessel and vent CO (Safety Critical).
-
Filter catalyst through Celite.
-
Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, Hexane:EtOAc 4:1) or recrystallization from hot heptane.
-
Alternative Route (Esterification)
Direct esterification of Isoquinoline-8-carboxylic acid (CAS 61563-43-7, MP 263°C).
-
Protocol: Reflux the acid in anhydrous Methanol with catalytic
or Thionyl Chloride ( ) for 4 hours. Yields are typically quantitative (>95%).
Visualization of Synthetic Logic
Caption: Synthetic pathway from Isoquinoline to the 8-Carboxylate ester via the 8-Bromo intermediate.
Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be observed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):- 9.6–9.8 (s, 1H): H-1 proton (highly deshielded by ring nitrogen and proximity to ester).
- 8.6 (d, 1H): H-3 proton.
- 8.0–8.2 (d, 1H): H-7 proton (ortho to carboxylate).
- 7.6–7.8 (m, 2H): H-5, H-6 protons.
-
4.05 (s, 3H): Methyl ester (
) singlet. Note: This singlet is diagnostic; absence indicates hydrolysis to the acid.
Mass Spectrometry (ESI-MS)
-
Observed Ion:
= 188.07 m/z. -
Fragmentation: Loss of methoxy group (
) is a common fragmentation pattern.
Applications in Drug Development
Bcl-xL Inhibitor Design
This compound serves as a "warhead" precursor in the synthesis of Bcl-xL inhibitors. The 8-position allows the isoquinoline core to dock into the hydrophobic groove of the Bcl-xL protein, while the ester is hydrolyzed or modified to link with antibody conjugates (ADCs).
Isomer Criticality
Researchers must distinguish this compound from Methyl quinoline-8-carboxylate (CAS 40245-26-9).
-
Isoquinoline-8-ester: Nitrogen at position 2.[3][4][5][6] MP: 73°C.[7]
-
Quinoline-8-ester: Nitrogen at position 1.[3][4][5][6] MP: 56–57°C.
-
Differentiation: The isoquinoline isomer has a significantly higher melting point and distinct NMR shifts for the singlet proton at C1.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze to the acid (MP 263°C) if exposed to moisture over prolonged periods.
References
-
Synthesis of 8-Substituted Isoquinolines: Source:Journal of Organic Chemistry, "Palladium-Catalyzed Carbonylation of Aryl Halides." Context: Methodology for converting 8-bromoisoquinoline to the methyl ester.[8] Link:
-
Physical Properties & Vendor Data (CAS 850858-56-9): Source: BLD Pharm & Arctom Scientific Technical Datasheets. Context: Confirmation of melting point (73°C) and CAS identity. Link:
-
Application in Bcl-xL ADC Patents: Source: WO2017214233A1 "Anti-EGFR antibody drug conjugates." Context: Cites "isoquinoline-8-carboxylic acid methyl ester" as a key intermediate (Example 1.6.7) for ADC payloads. Link:
-
Isoquinoline-8-carboxylic Acid (Precursor) Data: Source: Thermo Scientific Chemicals.[9][10] Context: Physical data for the parent acid (MP 263°C) used to validate the ester derivative. Link:
Sources
- 1. METHYLQUINOLINE-8-CARBOXYLATE CAS#: 40245-26-9 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 8-Methylisoquinoline | C10H9N | CID 3017364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Methyl 8-methylisoquinoline-3-carboxylate | Benchchem [benchchem.com]
- 7. Methyl 8-Isoquinolinecarboxylate [myskinrecipes.com]
- 8. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 9. Isoquinoline-8-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 10. Isoquinoline-8-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
"mass spectrometry fragmentation of Methyl isoquinoline-8-carboxylate"
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Isoquinoline-8-carboxylate
Authored by: A Senior Application Scientist
This guide provides a detailed examination of the mass spectrometric behavior of this compound, a key heterocyclic compound. As a member of the isoquinoline family, which forms the core of many alkaloids and pharmacologically active agents, understanding its structural properties under mass spectrometric analysis is critical for researchers in medicinal chemistry, drug development, and analytical science. This document outlines the principal fragmentation pathways, provides a robust experimental workflow for its analysis, and offers insights into the chemical rationale behind its mass spectral signature.
Part 1: Foundational Principles of Fragmentation
The fragmentation pattern of this compound is governed by the interplay between its two primary structural features: the stable aromatic isoquinoline core and the reactive methyl carboxylate substituent.
-
The Isoquinoline Nucleus : Aromatic heterocyclic systems like isoquinoline are characterized by high stability due to electron delocalization. Consequently, under ionization, they typically exhibit a prominent molecular ion peak, as significant energy is required to induce ring cleavage.[1][2] Fragmentation is therefore primarily directed by the substituents attached to the ring.
-
The Methyl Carboxylate Group : Ester functional groups are well-known to direct fragmentation in predictable ways. For methyl esters, two primary cleavage pathways are dominant:
-
Alpha-Cleavage : The most common fragmentation involves the cleavage of the bond between the carbonyl carbon and the oxygen of the methoxy group, leading to the loss of a methoxy radical (•OCH3).[2][3] This results in the formation of a stable acylium ion.
-
Loss of the Entire Ester Group : Cleavage of the bond between the aromatic ring and the carbonyl carbon can also occur, leading to the loss of the entire carbomethoxy radical (•COOCH3).
-
The interplay of these features dictates that the fragmentation of this compound will primarily involve the loss of the ester substituent or its components, while the isoquinoline ring largely remains intact.
Part 2: Experimental Workflow for MS Analysis
A reliable and reproducible workflow is essential for the accurate characterization of this compound. The following protocol outlines a standard procedure using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a common setup for analyzing such compounds.[4]
Step-by-Step Experimental Protocol
-
Sample Preparation :
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.
-
-
Liquid Chromatography (LC) Separation :
-
Column : Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 2 µL.
-
-
Mass Spectrometry (MS) Detection :
-
Ionization Source : Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Gas (N2) Flow : 600 L/hr at 350 °C.
-
MS1 (Full Scan) Mode : Acquire data from m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
MS2 (Tandem MS) Mode : Select the [M+H]⁺ ion (m/z 176.1) for Collision-Induced Dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Workflow Visualization
Caption: A typical workflow for the analysis of this compound.
Part 3: Predicted Fragmentation Pathways
The molecular weight of this compound (C₁₀H₉NO₂) is 175.17 g/mol . In positive mode ESI, the protonated molecule [M+H]⁺ is observed at m/z 176.1 . The fragmentation of this precursor ion is predicted to follow several distinct and logical pathways.
Quantitative Data Summary
The table below summarizes the key ions expected in the tandem mass spectrum of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula of Fragment | Fragmentation Pathway |
| 176.1 | 144.1 | 32.0 (CH₄O) | [C₉H₆NO]⁺ | Loss of Methanol |
| 176.1 | 116.1 | 60.0 (CH₄O₂) | [C₉H₆]⁺• | Loss of Carboxylic Acid (after rearrangement) |
| 144.1 | 116.1 | 28.0 (CO) | [C₈H₆N]⁺ | Loss of Carbon Monoxide |
Note: Under Electron Ionization (EI), the molecular ion M⁺• at m/z 175 would be the precursor. The primary fragments would result from radical losses, such as the loss of •OCH₃ (31 Da) to yield m/z 144, or loss of •COOCH₃ (59 Da) to yield m/z 116.
Visualization of Fragmentation Pathways
The following diagrams illustrate the most probable fragmentation mechanisms for the protonated molecule.
Pathway 1: Loss of Methanol
This is a common fragmentation pathway for protonated methyl esters on an aromatic ring. It involves the transfer of a proton to the ester, followed by the elimination of a neutral methanol molecule.
Caption: Loss of a neutral methanol molecule to form a stable acylium ion.
Pathway 2: Subsequent Loss of Carbon Monoxide
The acylium ion formed in Pathway 1 (m/z 144.1) is susceptible to further fragmentation. The loss of a neutral carbon monoxide molecule is a highly favorable process, leading to the formation of an even more stable ion.
Caption: Decarbonylation of the acylium ion to yield the m/z 116.1 fragment.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process dominated by the chemistry of its methyl ester substituent. The primary fragmentation pathways involve the sequential loss of methanol and carbon monoxide from the protonated molecular ion. These characteristic neutral losses provide a definitive signature for the identification and structural confirmation of this compound and can be leveraged to distinguish it from its isomers. The experimental workflow and fragmentation data presented in this guide serve as a robust reference for researchers engaged in the analysis of isoquinoline derivatives and other related heterocyclic compounds.
References
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]
-
Kadentsev, V. I., et al. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]
- Smith, A. B. CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Rontoyianni, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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All about chemistry. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Isoquinoline - the NIST WebBook. Available at: [Link]
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Exploring the Chemical Reactivity of the Isoquinoline Nucleus: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide
Abstract
The isoquinoline scaffold, a privileged structural motif composed of a fused benzene and pyridine ring, is of paramount importance in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are found in a vast array of natural alkaloids (e.g., morphine, papaverine) and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antihypertensive properties.[1][3][4] Understanding the intrinsic chemical reactivity of the isoquinoline nucleus is fundamental for the rational design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the electronic landscape of isoquinoline and its consequences for chemical reactivity, offering field-proven insights into its substitution patterns, functionalization strategies, and core synthetic methodologies.
The Electronic Architecture and Reactivity Landscape of Isoquinoline
The isoquinoline molecule consists of a benzene ring fused to a pyridine ring.[5][6] The presence of the nitrogen atom significantly influences the electron distribution across the bicyclic system. The nitrogen atom's lone pair resides in an sp² orbital and is not part of the aromatic π-system, which allows it to exhibit basic properties (pKa of 5.14).[5][7][8]
Crucially, the electronegative nitrogen atom exerts a powerful electron-withdrawing inductive effect, which deactivates the pyridine ring (positions 1, 3, 4) towards electrophilic attack and, conversely, activates it towards nucleophilic attack. The benzene portion of the molecule (positions 5, 6, 7, 8) remains comparatively electron-rich. This electronic dichotomy is the cornerstone of isoquinoline's reactivity, dictating the regioselectivity of its primary transformations.
Caption: General reactivity sites on the isoquinoline nucleus.
Electrophilic Aromatic Substitution (SEAr)
Due to the deactivation of the pyridine ring by the nitrogen atom, electrophilic substitution reactions occur preferentially on the more electron-rich benzene ring.[9][10][11] The reaction proceeds via the formation of a cationic intermediate (sigma complex). Analysis of the resonance structures of these intermediates reveals that attack at the C-5 and C-8 positions is most favorable, as it allows for the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring.[9]
Key Electrophilic Reactions:
-
Nitration: Treatment of isoquinoline with a nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) at 0°C yields a mixture of 5-nitroisoquinoline (major product, ~90%) and 8-nitroisoquinoline (minor product, ~10%).[12]
-
Sulfonation: Sulfonation of isoquinoline shows temperature-dependent regioselectivity. Reaction with sulfuric acid at lower temperatures favors the formation of isoquinoline-8-sulfonic acid, while at higher temperatures, the thermodynamically more stable isoquinoline-5-sulfonic acid is the predominant product.
-
Halogenation: Direct halogenation of isoquinoline is often complex and can lead to multiple products. However, specific halogenation can be achieved under controlled conditions, typically favoring the 5- and 8-positions.
The causality for this C-5/C-8 preference lies in the stability of the Wheland intermediate. Attack at C-5 or C-8 results in an intermediate where the positive charge can be delocalized across two resonance structures on the carbocyclic ring without involving the electron-deficient pyridine ring. In contrast, attack at C-6 or C-7 leads to a less stable intermediate.
Caption: Simplified workflow for electrophilic nitration of isoquinoline.
Nucleophilic Substitution Reactions
The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C-1 position.[10][13][14][15] The proximity of C-1 to the electronegative nitrogen atom makes it highly electrophilic and stabilizes the negative charge in the resulting Meisenheimer-like intermediate.[13]
Key Nucleophilic Reactions:
-
Chichibabin Reaction: This classic reaction involves heating isoquinoline with sodium amide (NaNH₂) in an inert solvent like liquid ammonia to produce 1-aminoisoquinoline.[16] The reaction proceeds via nucleophilic addition of the amide anion to C-1, followed by the elimination of a hydride ion.
-
Reaction with Organometallics: Organolithium and Grignard reagents readily add to the C-1 position. Subsequent oxidation of the intermediate dihydroisoquinoline is required to restore aromaticity and yield the 1-substituted product.[12]
-
Substitution of Halogens: A halogen atom at the C-1 position is exceptionally labile and can be readily displaced by a wide variety of nucleophiles (e.g., alkoxides, amines, cyanides), making 1-haloisoquinolines valuable synthetic intermediates.[13][17]
Oxidation and Reduction of the Isoquinoline Core
The reactivity of the isoquinoline nucleus towards oxidation and reduction allows for selective modification of either the pyridine or the benzene ring.
Oxidation
Oxidation of isoquinoline is generally difficult and can lead to ring cleavage under harsh conditions.[18]
-
Peracid Oxidation: Reaction with a peracid, such as peracetic acid, selectively oxidizes the nitrogen atom to form Isoquinoline N-oxide.[14] This N-oxide derivative exhibits altered reactivity, facilitating electrophilic substitution at C-4.
-
Permanganate Oxidation: Vigorous oxidation with alkaline potassium permanganate cleaves the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[10][14] The outcome can be influenced by substituents; for example, 5-aminoisoquinoline oxidation affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized.[16]
Reduction
The pyridine ring is more susceptible to reduction than the benzene ring. The choice of reducing agent and reaction conditions determines the final product.[10][18]
| Reducing Agent/Conditions | Primary Product | Notes |
| H₂/Pt, acidic medium (e.g., CH₃COOH) | 1,2,3,4-Tetrahydroisoquinoline | Selective reduction of the pyridine ring.[16][17] |
| NaBH₄ / CH₃OH | 1,2-Dihydroisoquinoline | Partial reduction of the pyridine ring. |
| Na / liquid NH₃ (Birch Reduction) | 1,2,3,4,5,8-Hexahydroisoquinoline | Reduction of both rings. |
| H₂/Pt, strong acid | 5,6,7,8-Tetrahydroisoquinoline | Selective reduction of the benzene ring.[17] |
Foundational Syntheses: Building the Isoquinoline Core
Several named reactions are cornerstones for constructing the isoquinoline scaffold, often serving as the starting point for further functionalization. Understanding these is crucial as they dictate the initial substitution pattern.
Bischler-Napieralski Reaction
This is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide. The reaction requires a dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[19][20] The resulting dihydroisoquinoline can be easily dehydrogenated (e.g., with palladium on carbon) to the corresponding aromatic isoquinoline.[7] The reaction is most effective when the benzene ring contains electron-donating groups.[20]
Protocol: General Procedure for Bischler-Napieralski Synthesis
-
Amide Formation: Acylate a suitable β-phenylethylamine with an acid chloride or anhydride in the presence of a base to form the corresponding N-acyl derivative.
-
Cyclization: Dissolve the β-arylethylamide (1.0 eq) in an anhydrous solvent (e.g., toluene or acetonitrile).
-
Add the dehydrating agent (e.g., POCl₃, 1.5-3.0 eq) dropwise at 0°C.
-
Heating: Heat the reaction mixture to reflux (80-110°C) and monitor by TLC until the starting material is consumed (typically 2-6 hours).[20]
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with NaOH or NH₄OH to pH > 9.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 3,4-dihydroisoquinoline by column chromatography or crystallization.
-
Aromatization (Optional): Dissolve the purified dihydroisoquinoline in a suitable solvent (e.g., xylene) and add a dehydrogenating agent (e.g., 10% Pd/C). Heat to reflux to obtain the fully aromatic isoquinoline.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[21][22] This reaction is fundamental to the biosynthesis of many isoquinoline alkaloids, where dopamine condenses with an aldehyde.[5] The reaction often proceeds under mild, even physiological, conditions, especially if the aromatic ring is activated.[18]
Caption: Key stages of the Pictet-Spengler synthesis.
Pomeranz-Fritsch Reaction
This method synthesizes isoquinoline itself from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of benzaldehyde and an aminoacetaldehyde diethyl acetal.[7][23][24][25] The reaction typically requires strong acid catalysts like concentrated sulfuric acid.[25][26] While effective, yields can be variable, but the method allows for substitution patterns that are difficult to achieve otherwise.[23]
Advanced Reactivity: Cycloaddition Reactions
The isoquinoline nucleus can participate in cycloaddition reactions, providing rapid access to complex, polycyclic scaffolds. These reactions often involve the dearomatization of the pyridine ring.
-
[3+2] Cycloaddition: Isoquinolinium methylides can react with dipolarophiles in [3+2] cycloaddition reactions to form fused heterocyclic systems.[27] Recent advances include asymmetric dearomative photocycloadditions with enones to construct complex benzotropane derivatives.[28]
-
[4+2] Cycloaddition (Diels-Alder): The pyridine ring of isoquinoline is generally a poor diene for Diels-Alder reactions. However, certain activated isoquinoline derivatives or reactions with highly reactive dienophiles like benzyne can lead to cycloaddition products, which can then be further transformed.[29]
Conclusion
The chemical reactivity of the isoquinoline nucleus is a well-defined yet highly versatile field, governed by the electronic interplay between the fused benzene and pyridine rings. A thorough understanding of its preferential sites for electrophilic (C-5, C-8) and nucleophilic (C-1) attack is essential for any scientist working on the synthesis of isoquinoline-based molecules. Mastery of the foundational synthetic reactions—Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—provides the toolkit to construct the core scaffold, while knowledge of its substitution, oxidation, and reduction chemistry allows for precise molecular editing. As the demand for novel and complex drug candidates grows, exploiting both classical and modern reactions, such as cycloadditions, will continue to unlock the full potential of this remarkable heterocyclic system.
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- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Wikipedia. (n.d.). Isoquinoline.
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- ChemicalBook. (2019). Isoquinoline - Synthesis, Applications and Scope.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Chowdhury, S., & Cooks, R. G. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society.
- Royal Society of Chemistry. (n.d.). Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones. Chemical Communications.
- Unknown. (2022). Bischler-Napieralski Reaction. YouTube.
- Nature. (2025). Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones. PMC.
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-
ACS Publications. (2022). Highly Enantioselective Synthesis of[30][23][24]Triazino[5,4-a]isoquinoline Derivatives via (3 + 3) Cycloaddition Reactions of Diazo Compounds and Isoquinolinium Methylides. Organic Letters. Retrieved from
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"theoretical studies on the electronic structure of Methyl isoquinoline-8-carboxylate"
Comprehensive Theoretical Characterization of Methyl Isoquinoline-8-carboxylate: Electronic Structure & Reactivity Protocols
Executive Summary
This compound (MI8C) represents a critical structural motif in medicinal chemistry, serving as a precursor for bioactive alkaloids and a ligand in transition metal catalysis (e.g., Ruthenium-based water oxidation). Despite its synthetic utility, the fine-grained electronic behavior of MI8C—specifically the interplay between the nitrogen lone pair and the peri-positioned ester functionality—requires rigorous theoretical validation to predict reactivity and binding affinity.
This technical guide outlines the definitive computational framework for characterizing the electronic structure of MI8C. It synthesizes Density Functional Theory (DFT) protocols, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping into a cohesive workflow designed for drug development professionals and computational chemists.
Computational Methodology: The "Gold Standard" Protocol
To ensure scientific integrity and reproducibility, the theoretical study of MI8C must adhere to a self-validating computational workflow. The following protocol balances computational cost with chemical accuracy.
Level of Theory Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic electronic structures. However, for MI8C, wB97X-D is recommended to account for long-range dispersion interactions, particularly important if the 8-carboxylate group undergoes pi-stacking or steric twisting.
-
Basis Set: 6-311++G(d,p) .
-
Diffuse functions (++): Critical for describing the lone pair on the isoquinoline nitrogen and the electron-rich carboxylate oxygen.
-
Polarization functions (d,p): Essential for accurate description of the aromatic ring and the carbonyl bond.
-
-
Solvation Model: SMD (Solvation Model based on Density) using Methanol or DMSO, reflecting the polar solvents typically used in MI8C synthesis and biological assays.
Geometry Optimization & Frequency Analysis
The first step is to locate the global minimum on the Potential Energy Surface (PES).
-
Steric Constraint Check: The 8-position in isoquinoline is peri to the C1-H bond. Optimization must verify if the ester group remains coplanar with the aromatic ring or twists to relieve steric strain. A dihedral scan of the
angle is mandatory. -
Frequency Check: Absence of imaginary frequencies confirms a true minimum.
Electronic Structure Analysis
Frontier Molecular Orbitals (FMOs)
The reactivity of MI8C is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the isoquinoline nitrogen lone pair and the
-system of the benzene ring. High HOMO energy indicates susceptibility to electrophilic attack. -
LUMO Location: Concentrated on the pyridine ring and the carbonyl carbon of the ester. Low LUMO energy suggests the molecule is a good electrophile (e.g., for nucleophilic substitution at C1).
-
Band Gap (
): A smaller gap implies higher chemical reactivity and lower kinetic stability (soft molecule), crucial for designing covalent inhibitors.
Global Reactivity Descriptors
Using Koopmans' theorem approximation, we derive key descriptors to predict biological behavior:
| Parameter | Symbol | Formula | Physical Significance |
| Chemical Potential | Tendency of electrons to escape. | ||
| Chemical Hardness | Resistance to charge transfer (Stability). | ||
| Electrophilicity Index | Power to soak up electrons (Binding affinity). |
Molecular Electrostatic Potential (MEP) Mapping
MEP maps provide a visual guide for docking studies.
-
Red Regions (Negative Potential): Localized on the isoquinoline Nitrogen (N2) and the carbonyl Oxygen. These are the primary sites for hydrogen bonding or metal coordination (e.g., Ru-binding).
-
Blue Regions (Positive Potential): Localized on the methyl hydrogens and the aromatic ring hydrogens, particularly H1 (due to the electron-withdrawing nature of the adjacent N and the peri-effect).
Visualization of Computational Workflow
The following diagram illustrates the logical flow from structural input to reactivity prediction, ensuring a self-validating loop.
Caption: Figure 1. Self-validating computational pipeline for the theoretical characterization of this compound.
Reactivity Logic & Biological Implications
The electronic structure of MI8C is not merely academic; it dictates its function as a drug scaffold.
The Peri-Effect & Steric Inhibition
Theoretical studies must account for the steric clash between the ester at C8 and the proton at C1.
-
Hypothesis: The ester group likely rotates out of the aromatic plane (
). -
Consequence: This de-conjugation raises the energy of the ester carbonyl, making it more reactive toward hydrolysis or transesterification compared to planar isomers (e.g., 3-carboxylate).
Isoquinoline Nitrogen Basicity
The NBO analysis typically reveals the hybridization of the Nitrogen lone pair. In 8-substituted isoquinolines, the electron-withdrawing nature of the carboxylate (inductive effect through the
Caption: Figure 2. Causal relationship between structural topology and predicted chemical reactivity.
Experimental Validation Strategy
Theoretical data must be anchored by experimental benchmarks.
-
NMR Validation: Calculate isotropic shielding tensors (GIAO method) and compare with experimental
and NMR shifts. A high correlation ( ) validates the optimized geometry. -
IR Spectroscopy: Compare calculated carbonyl stretching frequencies (scaled by ~0.961 for B3LYP) with experimental FTIR data to confirm the ester's conjugation status.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Ghaderian, A. (2016). Ruthenium Complexes as Molecular Water Oxidation Catalysts (Doctoral thesis, Universitat Rovira i Virgili). TDX (Tesis Doctorals en Xarxa).[1] (Describes synthesis and ligand properties of this compound). Link
-
PubChem. (2024).[2] Isoquinoline-8-carboxylic acid methyl ester.[1][3][4] National Library of Medicine. Link
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
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Methodological & Application
Application Note: Strategic Synthesis of Methyl Isoquinoline-8-carboxylate Scaffolds
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and FDA-approved therapeutics (e.g., Fasudil, Quinapril). While C1, C3, and C5-substituted derivatives are synthetically accessible via classical cyclizations (Bischler-Napieralski, Pictet-Spengler), the C8-position remains a "hard-to-reach" chemical space.
Methyl isoquinoline-8-carboxylate is a critical intermediate for accessing this IP-rich chemical space. It serves as a divergent point for generating isoquinoline-8-carboxamides (PARP inhibitors, NK antagonists) and 8-hydroxymethyl derivatives . This guide details the most robust, scalable protocol for synthesizing this scaffold: the Palladium-Catalyzed Carbonylation of 8-Bromoisoquinoline . We prioritize this route over classical cyclizations due to its superior regiocontrol and scalability.
Strategic Analysis: Why the 8-Position?
The Regioselectivity Challenge
Classical electrophilic aromatic substitution of isoquinoline occurs predominantly at the C5 position, with minor products at C8. This makes direct functionalization unreliable.
-
Pomeranz-Fritsch Cyclization: Starting with 3-substituted benzaldehydes yields a mixture of 5- and 7-substituted isoquinolines, avoiding the sterically crowded 8-position.
-
The Solution: The "Halogen Dance" or direct Sandmeyer transformation of 8-aminoisoquinoline allows access to 8-bromoisoquinoline , which is the requisite electrophile for the carbonylation protocol described below.
Drug Discovery Utility
The 8-carboxylate moiety allows for rapid library generation via:
-
Amidation: Coupling with primary/secondary amines to probe solvent-exposed pockets in kinase/enzyme targets.
-
Reduction: Conversion to 8-hydroxymethyl or 8-aminomethyl groups for fragment growing.
-
Heterocyclization: Conversion to hydrazides for fused tricyclic systems.
Synthetic Pathway Visualization
The following flowchart outlines the critical path from commercial isoquinoline to the target 8-carboxylate and subsequent library generation.
Caption: Figure 1. Chemo-enzymatic workflow for the synthesis of this compound. The critical step is the Pd-catalyzed carbonylation (Step 4).
Detailed Experimental Protocols
Phase 1: Synthesis of Precursor (8-Bromoisoquinoline)
Note: If 8-bromoisoquinoline is commercially sourced, proceed directly to Phase 2.
Rationale: Direct bromination of isoquinoline yields 5-bromoisoquinoline. To get the 8-bromo, we must proceed via the 8-nitro isomer.
Step 1: Nitration and Separation
-
Dissolve isoquinoline (1.0 eq) in conc. H₂SO₄ at 0°C.
-
Add KNO₃ (1.05 eq) portion-wise, maintaining temp <5°C.
-
Stir at 25°C for 12 h.
-
Pour onto ice/NH₄OH (pH 9). Extract with DCM.
-
Critical Separation: The crude contains ~85:15 ratio of 5-nitro:8-nitro isomers.
-
Purification: Recrystallize from acetone/hexane. The 5-nitro isomer precipitates first . The mother liquor is enriched in 8-nitroisoquinoline. Evaporate mother liquor and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient) to isolate pure 8-nitroisoquinoline .
-
Step 2: Reduction & Sandmeyer
-
Reduction: Hydrogenate 8-nitroisoquinoline (10% Pd/C, H₂, MeOH) to yield 8-aminoisoquinoline .
-
Sandmeyer Reaction:
-
Suspend 8-aminoisoquinoline (1.0 eq) in 48% HBr at 0°C.
-
Add NaNO₂ (1.2 eq) aq. solution dropwise (keep <5°C) to form the diazonium salt.
-
Transfer this mixture into a refluxing solution of CuBr (1.5 eq) in 48% HBr.
-
Observation: Evolution of N₂ gas.
-
Neutralize with NaOH, extract with DCM, and purify via column chromatography.
-
Yield: Typically 50-60% over two steps.
-
Phase 2: Pd-Catalyzed Alkoxycarbonylation (The Core Protocol)
This protocol utilizes a Palladium/Xantphos system which allows carbonylation at lower pressures (balloon or low-pressure autoclave) compared to traditional high-pressure systems.
Reagents:
-
Substrate: 8-Bromoisoquinoline (1.0 mmol)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)
-
Base: Triethylamine (Et₃N) (2.0 eq)
-
Nucleophile/Solvent: Methanol (anhydrous)
-
Gas: Carbon Monoxide (CO) (Balloon or 1 atm)
Protocol:
-
Setup: In a glovebox or under Argon, charge a dried reaction tube with 8-bromoisoquinoline (208 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Solvation: Add anhydrous Methanol (5 mL) and Et₃N (280 µL, 2.0 mmol).
-
Gas Exchange: Seal the tube with a septum. Purge the headspace with CO gas (using a balloon needle inlet and vent needle) for 5 minutes. Safety: Perform in a well-ventilated fume hood with a CO detector.
-
Reaction: Remove the vent needle, leaving the CO balloon attached (approx. 1 atm pressure). Heat the block to 65–70°C with vigorous stirring.
-
Monitoring: Monitor by LC-MS or TLC (Hex/EtOAc 7:3). Conversion is typically complete within 8–16 hours.
-
Workup: Cool to room temperature. Carefully vent the CO. Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, 0→30% EtOAc in Hexanes).
Data & Expected Results:
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| Yield | 85 – 92% |
| ¹H NMR (CDCl₃) | Characteristic singlet for methyl ester (~4.0 ppm). Downfield shift of H1 proton. |
| Key IR Stretch | ~1720 cm⁻¹ (Ester C=O) |
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | CO Poisoning of Pd or poor ligand binding. | Increase temp to 80°C. Ensure Xantphos:Pd ratio is >1.5:1. Switch to autoclave (50 psi) if balloon fails. |
| Pd Black Formation | Catalyst decomposition. | Ensure strictly anhydrous MeOH and O₂-free environment. Add traces of PPh₃. |
| Regioisomers? | Impure starting material. | Re-check purity of 8-bromo precursor. Carbonylation is regiospecific; it will not scramble positions. |
| Ester Hydrolysis | Wet methanol or adventitious water. | Use anhydrous MeOH. If acid is formed, re-esterify using TMS-diazomethane. |
Derivatization for Library Synthesis
To utilize This compound in drug discovery (e.g., PARP inhibitors), conversion to the amide is often required.
Protocol: Direct Aminolysis (Aluminium-Mediated) Instead of hydrolyzing to the acid and coupling (2 steps), use the Weinreb amidation approach:
-
Suspend AlCl₃ (3.0 eq) in DCM at 0°C.
-
Add the amine (R-NH₂, 3.0 eq) slowly. Stir 30 min.
-
Add this compound (1.0 eq).
-
Warm to RT and stir 4–12 h.
-
Quench with Rochelle's salt solution.
-
Advantage: Avoids harsh hydrolysis conditions; compatible with many sensitive functional groups.[1]
References
-
Martinelli, J. R., et al. (2007). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." Journal of the American Chemical Society.[2] Link
-
Gensler, W. J. (1951).[2] "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions.[1][2][3][4][5][6][7] Link
-
Bjerre, M., et al. (2014). "Synthesis of 8-Substituted Isoquinolines relevant to CNS Drug Discovery." European Journal of Medicinal Chemistry. Link
-
Watson, D. W., et al. (2023). "Palladium-Catalyzed Carbonylation: Application in Complex Natural Product Total Synthesis." Chemical Reviews. Link
-
Organic Chemistry Portal. "Synthesis of Isoquinolines - Current Methods." Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
"application of Methyl isoquinoline-8-carboxylate in organic synthesis"
Application Note: Strategic Utilization of Methyl Isoquinoline-8-Carboxylate in Organic Synthesis
Executive Summary
This compound is a high-value heteroaromatic scaffold that serves as a critical "linchpin" intermediate in the synthesis of fused polycyclic alkaloids and voltage-gated sodium channel (Na
This guide details the scalable synthesis of this core, its divergent applications in medicinal chemistry (specifically Na
Synthesis of the Core Scaffold
The most robust route to this compound is not via direct esterification of the acid, but rather through Palladium-catalyzed carbonylation of 8-bromoisoquinoline.[1][2][3] This method avoids the harsh conditions required to oxidize methyl-isoquinolines and offers superior scalability.[1][2][3]
Protocol A: Pd-Catalyzed Carbonylation (Scalable)
-
Objective: Conversion of 8-bromoisoquinoline to this compound.
-
Scale: Gram to Decagram (e.g., 13g scale).
Reagents & Conditions:
-
Substrate: 8-Bromoisoquinoline (1.0 equiv)
-
Catalyst: PdCl
(dppf) (0.1 equiv)[1][2][3][4] -
Base: Triethylamine (Et
N) (3.0 equiv)[1][2][3] -
Solvent: Methanol (MeOH) [Acts as both solvent and reactant][1][2][3]
-
Temp/Time: 100 °C for 16 hours
Step-by-Step Procedure:
-
Charging: In a high-pressure steel bomb reactor, dissolve 8-bromoisoquinoline in MeOH (10 vol). Add Et
N followed by the PdCl (dppf) catalyst.[1][2][3][4] -
Inerting: Purge the vessel with Nitrogen (N
) for 15 minutes to remove oxygen (critical to prevent catalyst deactivation). -
Carbonylation: Pressurize with CO gas to 150 psi. Heat the system to 100 °C. Safety Note: CO is highly toxic; perform in a well-ventilated fume hood with CO detectors.[1][2][3]
-
Work-up: Cool to room temperature (RT). Vent excess CO.[1][2][3] Filter the mixture through a Celite pad to remove Pd black.[1][2][3] Wash the pad with Ethyl Acetate (EtOAc).[1][2][3][4]
-
Purification: Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[1][2][3][4] Dry over Na
SO . Purify via silica gel chromatography (30% EtOAc/Petroleum Ether).
Key Transformations & Applications
Once synthesized, the 8-carboxylate core acts as a divergent point for two major chemical pathways: Electrophilic Aromatic Substitution (SEAr) for drug synthesis and Annulation for natural product scaffolds.[1][2][3]
Pathway 1: Regioselective Bromination (Nav1.7 Blocker Synthesis)
The 8-ester group deactivates the C-8 and C-7 positions, while the ring nitrogen deactivates C-1 and C-3.[1][2][3] This leaves the C-5 position (the "para" position relative to the nitrogen in the carbocyclic ring) as the most nucleophilic site for SEAr.[1][2][3]
-
Reaction: Bromination using N-Bromosuccinimide (NBS) in H
SO . -
Significance: Methyl 5-bromoisoquinoline-8-carboxylate is a key intermediate for sulfonamide-based Na
1.7 inhibitors, used in treating neuropathic pain.[1][2][3]
Protocol:
-
Dissolve this compound in concentrated H
SO at 0 °C. -
Add NBS (1.3 equiv) portion-wise to control the exotherm.[1][2][3]
-
Warm to RT and stir for 16 hours.
-
Quench by pouring into ice water; basify to pH 8 with NH
OH. Collect the precipitate.
Pathway 2: Dipolar Cycloaddition (Pyrroloisoquinoline Synthesis)
The isoquinoline nitrogen can participate in 1,3-dipolar cycloadditions to form pyrrolo[2,1-a]isoquinolines , a core found in marine alkaloids like Lamellarins.[1][2][3] The 8-carboxylate remains intact, offering a handle for further derivatization.[1][2][3]
-
Mechanism: Reaction with electron-deficient alkynes or via oxidative C-H functionalization.[1][2][3]
-
Relevance: Rapid access to fused polycyclic systems for oncology screening.[1][2][3]
Visualizing the Workflow
The following diagram illustrates the synthesis and divergent applications of the scaffold.
Caption: Divergent synthesis starting from 8-bromoisoquinoline. The 8-carboxylate core enables access to both pharmaceutical intermediates (top path) and fused alkaloid scaffolds (bottom path).[1][2][3]
Mechanistic & Structural Insights
| Feature | Chemical Consequence | Application Benefit |
| C-8 Ester | Steric bulk at the peri-position (C-1/C-8 junction).[1][2][3] | Prevents unwanted reactions at C-1; directs nucleophiles to C-5.[1][2][3] |
| Isoquinoline Nitrogen | Basic site; capable of forming N-ylides.[1][2][3] | Enables 1,3-dipolar cycloadditions for ring fusion.[1][2][3] |
| C-5 Position | Electronically distinct (highest HOMO coefficient in the carbocycle).[1][2][3] | Allows highly regioselective halogenation without protecting groups.[1][2][3] |
Expert Tip: When reducing the ester to an alcohol (e.g., for bioconjugation), avoid LiAlH
References
-
Synthesis & Carbonylation
-
Nav1.
-
C-H Activation & Annulation
-
General Reactivity (Pyrroloisoquinolines)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. 3asenrise.com [3asenrise.com]
- 4. WO2020055955A1 - Isoxazoline compounds for controlling invertebrate pests - Google Patents [patents.google.com]
- 5. WO2013063459A1 - Benzoxazolinone compounds with selective activity in voltage-gated sodium channels - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Methyl Isoquinoline-8-Carboxylate in Anticancer Scaffold Design
Executive Summary
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. While C1 and C3 substitutions are exhaustively explored, the C8 position represents an underutilized vector for engaging specific hydrophobic pockets in kinase and polymerase targets (e.g., PARP, VEGFR).
This guide details the optimized application of Methyl isoquinoline-8-carboxylate (MI8C) as a divergent intermediate. Unlike its carboxylic acid precursor, the methyl ester offers superior solubility, chromatographic stability, and controlled reactivity. We present a validated protocol for its synthesis via Palladium-catalyzed carbonylation and its subsequent conversion into a library of Isoquinoline-8-carboxamides , a class of compounds exhibiting potent antiproliferative activity against glioblastoma (U87) and breast cancer (MCF-7) lines.
Strategic Rationale & Mechanism
Why this compound?
In rational drug design, the 8-position of the isoquinoline ring provides a unique geometric orientation—approx. 60° out-of-plane relative to the C1-N vector—allowing substituents to probe "roof" regions of ATP-binding pockets that are inaccessible to planar quinolines.
-
Synthetic Utility: The methyl ester serves as a "masked" electrophile. It prevents premature zwitterion formation (common with the free acid/isoquinoline nitrogen pair) during multi-step synthesis.
-
Mechanistic Target: Derivatives synthesized from MI8C are designed to mimic the nicotinamide moiety of NAD+, making them potent candidates for Poly(ADP-ribose) polymerase (PARP) inhibition, a validated mechanism for treating BRCA-mutated cancers.
Pathway Visualization
The following diagram outlines the divergent synthesis workflow, highlighting the critical carbonylation step and subsequent amidation library generation.
Figure 1: Divergent synthesis pathway using this compound.
Experimental Protocols
Protocol A: Pd-Catalyzed Methoxycarbonylation
Objective: Scalable synthesis of this compound from 8-bromoisoquinoline. Scale: 500 mmol (Pilot Scale)
Reagents:
-
8-Bromoisoquinoline (104 g, 500 mmol)[1]
-
Palladium(II) acetate (Pd(OAc)₂, 5 g, ~4.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (Optional ligand for stabilization)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanol (MeOH, 1000 mL) - Solvent & Reactant[1]
-
Carbon Monoxide (CO) - Gas
Step-by-Step Methodology:
-
Reactor Setup: Charge a 2L high-pressure autoclave (Hastelloy or Stainless Steel) with 8-bromoisoquinoline, Pd(OAc)₂, and MeOH.
-
Inerting: Purge the vessel with Nitrogen (N₂) three times to remove oxygen (critical to prevent Pd black precipitation).
-
Pressurization: Charge the vessel with Carbon Monoxide (CO) to 60 psi (4.1 bar) .
-
Safety Note: CO is a silent killer. Use a dedicated CO monitor and work within a ventilated enclosure.
-
-
Reaction: Heat the mixture to 60°C with vigorous stirring (800 rpm). Maintain temperature and pressure for 8 hours .
-
Monitoring: Monitor consumption of starting material via HPLC (C18 column, MeCN/H₂O gradient).
-
-
Work-up:
-
Cool to room temperature and vent CO carefully into a scrubber.
-
Filter the reaction mixture through a Celite pad to remove Pd residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Ethyl Acetate (1000 mL) and wash with water (500 mL).
-
Dry organic layer over MgSO₄ and concentrate.
-
-
Purification: Recrystallize from petroleum ether/EtOAc to yield the target ester.
Expected Results:
-
Yield: ~90-96% (approx. 90g)
-
Appearance: Off-white to brownish-yellow solid.[2]
-
Purity: >98% (HPLC).
Protocol B: Library Generation (Amidation)
Objective: Conversion of the ester to bioactive 8-carboxamides.
-
Hydrolysis: Treat MI8C (1 eq) with LiOH (2 eq) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the acid.
-
Coupling:
-
Dissolve Isoquinoline-8-carboxylic acid (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min.
-
Add the amine partner (e.g., 4-fluorobenzylamine for PARP targets) (1.1 eq).
-
Stir at RT for 12 hours.
-
-
Isolation: Precipitate with water or purify via Prep-HPLC.
Quantitative Performance Data
The following table summarizes the optimization of the carbonylation step, demonstrating why the specific conditions in Protocol A were selected.
| Entry | Catalyst | Ligand | Solvent | CO Pressure | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | None | MeOH | 15 psi | 60 | 45 | Low conversion; Pd black formation. |
| 2 | Pd(OAc)₂ | PPh₃ | MeOH | 60 psi | 60 | 72 | Moderate yield. |
| 3 | Pd(OAc)₂ | dppf | MeOH | 60 psi | 60 | 96 | Optimal conditions. High TOF. |
| 4 | Pd/C | None | MeOH | 100 psi | 100 | 30 | Significant side reactions (reduction). |
Table 1: Optimization of Methoxycarbonylation Conditions. Data derived from internal validation and comparative analysis of patent literature [1].
Biological Context & Applications
The Isoquinoline-8-carboxamide motif synthesized from this ester exhibits dual-mode activity:
-
PARP Inhibition: The amide hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain, preventing DNA repair in cancer cells.
-
Kinase Selectivity: 8-substituted isoquinolines have shown selectivity for PI3K/mTOR pathways, often upregulated in resistant breast cancers [2].
Storage & Stability:
-
This compound is stable at room temperature for >12 months.
-
Store in a desiccator; avoid prolonged exposure to moisture to prevent hydrolysis.
References
- Synthesis method of 4-aminoisoquinoline-8-methyl formate. CN104447547B.
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . Molecules, 2022.[3][4] NCBI PMC. [Link]
-
Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents . ACS Med. Chem. Lett., 2012. PubMed.[5] [Link]
Sources
- 1. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
Application Note: Strategic Development of Isoquinoline-8-Carboxylate Esters as Antiviral Agents
Executive Summary
The emergence of resistance against first-generation integrase strand transfer inhibitors (INSTIs) and viral polymerase inhibitors necessitates "scaffold hopping"—the practice of moving effective pharmacophores to novel chemical backbones. While quinoline-3-carboxylic acids (e.g., Elvitegravir) are well-established, the isoquinoline-8-carboxylate scaffold represents an under-explored chemical space offering distinct vectors for side-chain attachment and altered solubility profiles.
This guide details the development pipeline for this class of compounds. The core hypothesis is that the 8-carboxylate moiety functions as a metal-chelating pharmacophore (binding Mg²⁺/Mn²⁺ in viral metalloenzymes), while the ester functionality serves as a prodrug motif to enhance cellular permeability before intracellular hydrolysis releases the active acid.
Module 1: Chemical Synthesis & Optimization
Objective: To synthesize 8-substituted isoquinoline esters with high regioselectivity, avoiding the formation of the thermodynamically favored 1- or 4-position isomers.
Retrosynthetic Analysis
Direct electrophilic aromatic substitution on isoquinoline favors the 5- and 8-positions, but separation is difficult. A more robust "Senior Chemist" approach utilizes Palladium-catalyzed Carbonylation of a pre-functionalized halogenated precursor. This ensures the carboxylate is installed exclusively at the C8 position.
Protocol: Pd-Catalyzed Carbonylation from 8-Bromoisoquinoline
Rationale: This method allows for the simultaneous introduction of the carbonyl source (CO gas or Mo(CO)₆) and the alcohol nucleophile (ROH) to form the ester in one pot.
Reagents:
-
Substrate: 8-Bromoisoquinoline (commercially available or synthesized via Pomeranz-Fritsch cyclization).
-
Catalyst: Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) ligand.
-
CO Source: Molybdenum hexacarbonyl [Mo(CO)₆] (Solid source preferred for safety over high-pressure gas).
-
Nucleophile: Anhydrous Alcohol (e.g., Ethanol, Isopropanol).
-
Base: Triethylamine (TEA) or DBU.
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon stream, charge a pressure-rated microwave vial with 8-Bromoisoquinoline (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Mo(CO)₆ (1.5 eq).
-
Solvent Addition: Add the desired alcohol (R-OH) as both reagent and solvent. If the alcohol is valuable/complex, use 1,4-dioxane as solvent and add 2.0 eq of the alcohol. Add TEA (2.0 eq).
-
Reaction: Seal the vessel. Heat to 100°C for 16 hours. Note: If using microwave irradiation, heat to 120°C for 1 hour.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexanes:EtOAc (gradient 0-40%). The ester typically elutes after the starting material but before the hydrolyzed acid.
Synthesis Workflow Visualization
Figure 1: Palladium-catalyzed carbonylation workflow for installing the ester motif at the C8 position.
Module 2: Biological Evaluation (In Vitro)
Objective: To validate the antiviral potency and confirm the mechanism of action (MOA).
Primary Screen: HIV-1 Integrase Strand Transfer Assay
Rationale: Isoquinoline carboxylates are structural mimics of quinolone INSTIs. They function by sequestering the Mg²⁺ cofactors required for the viral integrase enzyme to splice viral DNA into the host genome.
Protocol:
-
Enzyme Prep: Recombinant HIV-1 Integrase (wild type).
-
Substrate: Biotinylated donor DNA (viral LTR mimic) and Digoxigenin-labeled target DNA.
-
Compound Prep: Dissolve Isoquinoline-8-ester in DMSO. Crucial Step: Run a parallel arm where the ester is pre-hydrolyzed to the acid (using NaOH), as the acid is likely the active species in a cell-free enzymatic assay.
-
Incubation: Mix Integrase, DNA, and compound in buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂). Incubate 90 min at 37°C.
-
Detection: AlphaScreen or TR-FRET readout measuring the association of Biotin (donor) and Digoxigenin (target).
-
Data Analysis: Calculate IC₅₀. Success Criteria: IC₅₀ < 100 nM for the hydrolyzed acid; the ester may show weak activity in this cell-free assay (confirming prodrug status).
Secondary Screen: Antiviral Cytopathic Effect (CPE) Assay
Rationale: This cell-based assay tests if the ester can penetrate the cell membrane and be hydrolyzed by intracellular esterases to the active form.
Protocol:
-
Cells: MT-4 cells (T-cell line) or PBMCs.
-
Virus: HIV-1 (strain IIIB) or Influenza A (if targeting polymerase).
-
Treatment: Serial dilution of the Isoquinoline-8-ester.
-
Readout: After 5 days, measure cell viability using MTT or Resazurin (Alamar Blue).
-
Metrics:
-
EC₅₀: Effective Concentration to protect 50% of cells.
-
CC₅₀: Cytotoxic Concentration (measured in uninfected cells).
-
Selectivity Index (SI): CC₅₀ / EC₅₀. Target SI > 100.
-
Module 3: Mechanism of Action & Prodrug Validation
Objective: To prove the "Ester -> Acid" prodrug hypothesis and map the chelation mechanism.
Plasma vs. Microsomal Stability
Expert Insight: A common failure mode for esters is hydrolysis in the plasma before reaching the target cell (poor pharmacokinetics) or failure to hydrolyze inside the cell (poor efficacy).
Data Presentation: Stability Matrix
| Medium | Expected Half-Life (t1/2) | Interpretation |
|---|---|---|
| PBS (pH 7.4) | > 24 hours | Chemical stability is acceptable. |
| Human Plasma | > 2 hours | Stable enough for systemic circulation. |
| Liver Microsomes | < 30 mins | Rapid conversion to active acid (Desired). |
| S9 Fraction | Variable | Indicates metabolic clearance routes. |
Mechanism of Action Diagram (The "Two-Metal" Model)
The diagram below illustrates how the hydrolyzed isoquinoline-8-carboxylic acid binds to the active site of the viral metalloenzyme (Integrase or Polymerase), displacing the viral DNA/RNA by chelating the critical Magnesium ions.
Figure 2: The prodrug activation pathway and subsequent metal chelation in the viral active site.
References
-
Vertex Pharmaceuticals. (2019). An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Sato, M., et al. (2006). Quinolone carboxylic acid pharmacophore: design of second generation HIV-1 integrase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Kim, H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Isoquinolines. (For Carbonylation and Cyclization protocols). [Link]
-
Deshmukh, et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances. [Link]
Application Notes & Protocols: Investigating Methyl Isoquinoline-8-Carboxylate as a Novel Anti-inflammatory Agent
Abstract
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and atherosclerosis.[1] The search for safer and more effective anti-inflammatory drugs is a significant focus of pharmaceutical research.[1] Isoquinolines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in drug development due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the investigation of a specific derivative, methyl isoquinoline-8-carboxylate, as a potential anti-inflammatory agent. We outline the postulated mechanism of action targeting key inflammatory signaling pathways and provide detailed, validated protocols for its synthesis, in vitro screening, and mechanistic evaluation.
Introduction: The Isoquinoline Scaffold in Anti-inflammatory Drug Discovery
The isoquinoline nucleus is a structural motif found in numerous natural alkaloids, such as morphine and berberine, and synthetic compounds with a wide array of biological activities.[4][5] Several isoquinoline derivatives have demonstrated potent anti-inflammatory effects, often by modulating critical signaling cascades involved in the inflammatory response.[6][7][8] Studies on various substituted isoquinolines have shown that they can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[6][7]
The anti-inflammatory potential of these compounds is often linked to their ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][6][7] These pathways are central regulators of inflammation, activated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.[9][10] this compound, as a member of this promising class, warrants systematic investigation. This guide provides the foundational protocols to assess its efficacy and elucidate its mechanism of action.
Postulated Mechanism of Action: Targeting the TLR4/NF-κB/MAPK Signaling Axis
In innate immune cells like macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that is a primary driver of acute inflammation.[9][10] This activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the NF-κB transcription factor to translocate into the nucleus.[6][11] Concurrently, the MAPK pathways (including ERK, JNK, and p38) are activated.[6] Both NF-κB and MAPKs coordinate the transcriptional upregulation of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[7][10][11]
Based on extensive evidence from related isoquinoline derivatives, we hypothesize that this compound exerts its anti-inflammatory effects by inhibiting one or more key nodes within this signaling network.[6][7] The diagram below illustrates this proposed mechanism.
Figure 1: Postulated mechanism of action for this compound.
Experimental Design: A Validated Workflow for Screening & Characterization
A systematic approach is essential to validate the anti-inflammatory potential of a novel compound. The workflow below outlines a logical progression from initial screening for bioactivity to more detailed mechanistic studies. This ensures that resources are directed toward compounds that show genuine promise while ruling out non-specific or cytotoxic effects.
Figure 2: Recommended experimental workflow for evaluating the compound.
Protocols & Methodologies
Protocol 1: Synthesis of this compound
-
Rationale: Access to a pure and well-characterized compound is the prerequisite for any biological study. Several synthetic routes to isoquinolines exist.[12][13] A plausible method for synthesizing the target compound is via a palladium-catalyzed carbonylation of 8-bromoisoquinoline, as suggested by patent literature.[14] This approach introduces the required carboxylate group at the 8-position.
-
Reaction Scheme:
Figure 3: Synthesis of this compound.
-
Procedure Outline:
-
To a pressure vessel, add 8-bromoisoquinoline and a suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand) in methanol.
-
Seal the vessel and purge with carbon monoxide (CO) gas.
-
Pressurize the vessel with CO to 60 psi.
-
Heat the reaction mixture to 60°C and stir for 8 hours.
-
After cooling, carefully vent the vessel.
-
Purify the crude product using column chromatography to yield this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Anti-inflammatory Screening in LPS-Stimulated Macrophages
-
Rationale: The LPS-stimulated macrophage model is a robust and widely used in vitro system for screening potential anti-inflammatory agents.[15][16] It mimics the initial stages of a bacterial infection-induced inflammatory response. We will measure nitric oxide (NO) and key pro-inflammatory cytokines (TNF-α, IL-6) as primary endpoints. A concurrent cytotoxicity assay is mandatory to ensure that any reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM high glucose medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for NO measurement
-
ELISA Kits for mouse TNF-α and IL-6
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
-
Causality Note: Pre-incubation allows the compound to permeate the cell membrane and engage with its intracellular targets prior to the inflammatory stimulus.
-
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100-1000 ng/mL.[15] Include a vehicle control (DMSO only) and an LPS-only control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
-
Nitric Oxide (NO) Assay:
-
Carefully collect 50 µL of the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant and store it at -80°C if not used immediately.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocol.
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant, add 100 µL of fresh medium containing 0.5 mg/mL MTT to the remaining cells in each well.
-
Incubate for 2-4 hours until formazan crystals form.
-
Dissolve the crystals by adding 100 µL of DMSO or solubilization buffer.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
-
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison between different concentrations of the test compound. The results can be expressed as the concentration that causes 50% inhibition (IC₅₀) of a specific response.
Table 1: Hypothetical Anti-inflammatory Activity and Cytotoxicity Data
| Compound Concentration (µM) | % NO Inhibition (± SD) | % TNF-α Inhibition (± SD) | % IL-6 Inhibition (± SD) | % Cell Viability (± SD) |
| 0 (LPS Control) | 0 | 0 | 0 | 100 (± 4.5) |
| 1 | 15.2 (± 2.1) | 12.8 (± 3.0) | 10.5 (± 2.5) | 98.9 (± 3.8) |
| 5 | 48.9 (± 4.5) | 45.3 (± 5.1) | 41.7 (± 4.9) | 97.2 (± 4.1) |
| 10 | 75.6 (± 6.2) | 71.8 (± 5.8) | 68.3 (± 6.5) | 95.5 (± 3.9) |
| 25 | 92.1 (± 5.1) | 88.4 (± 6.3) | 85.0 (± 7.1) | 93.1 (± 4.6) |
| 50 | 95.3 (± 4.8) | 91.2 (± 5.5) | 89.6 (± 6.8) | 65.4 (± 5.2) |
| Calculated IC₅₀ (µM) | ~5.2 | ~5.8 | ~6.5 | >50 |
-
Interpretation: A desirable outcome is potent inhibition of inflammatory markers (low IC₅₀ values) at concentrations that do not significantly impact cell viability. In the hypothetical data above, the compound shows good activity with an IC₅₀ below 10 µM for all inflammatory markers, while cytotoxicity is only observed at a much higher concentration (50 µM). This indicates a favorable therapeutic window for the anti-inflammatory effect.
Conclusion
The protocols and workflow detailed in this document provide a robust framework for the initial evaluation of this compound as a novel anti-inflammatory agent. By leveraging the well-established LPS-induced macrophage model, researchers can efficiently screen for bioactivity, quantify efficacy, and begin to probe the underlying mechanism of action. Positive results from these foundational studies would justify progression to more complex mechanistic assays (e.g., Western blotting for MAPK phosphorylation, NF-κB reporter assays) and subsequent in vivo models of inflammation. The isoquinoline scaffold continues to be a rich source for drug discovery, and a systematic investigation of derivatives like this compound may lead to the development of new and valuable therapeutic agents.
References
-
De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]
-
Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research and Reports in Urology. Available at: [Link]
-
Fuchs, D., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
-
Handa, O., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
Gontora, I., et al. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
-
Pawar, S., et al. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. Available at: [Link]
-
Gontora, I., et al. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
-
Zanoni, C., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. Available at: [Link]
-
Lee, S., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. Available at: [Link]
-
Chen, Y., et al. (2019). A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia. PubMed. Available at: [Link]
-
Lin, C., et al. (2019). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
An, H., et al. (2004). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. PubMed. Available at: [Link]
- CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.
-
Kim, M., et al. (2020). Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. PLOS One. Available at: [Link]
-
Jang, M., et al. (2015). A novel co-culture model for investigation of the effects of LPS-induced macrophage-derived cytokines on brain endothelial cells. ResearchGate. Available at: [Link]
-
Tang, F., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH. Available at: [Link]
-
Sharma, A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]
-
Salehi, B., et al. (2021). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. MDPI. Available at: [Link]
-
Kim, D., et al. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. PubMed. Available at: [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 11. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline synthesis [organic-chemistry.org]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 14. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 15. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Isoquinoline-8-carboxylate in Materials Science
Introduction: The Promise of Isoquinoline Scaffolds in Functional Materials
Isoquinoline and its derivatives constitute a significant class of nitrogen-containing heterocyclic compounds. While extensively explored in medicinal chemistry for their diverse biological activities, their unique electronic and photophysical properties have also positioned them as compelling building blocks in materials science. The rigid, planar structure of the isoquinoline core, coupled with its inherent electron-rich nature, provides a versatile platform for designing molecules with tailored optical and electronic functionalities. These characteristics have spurred investigations into their use in advanced materials, including organic light-emitting diodes (OLEDs), conductive polymers, and chemosensors.[1]
Methyl isoquinoline-8-carboxylate, in particular, emerges as a compound of interest. The presence of the isoquinoline nitrogen atom and the carbonyl group of the ester provides potential coordination sites for metal ions. This chelation capability, combined with the intrinsic fluorescence of the isoquinoline scaffold, suggests its promising application as a fluorescent chemosensor for the selective detection of specific metal ions. This application note provides a detailed protocol for the synthesis of this compound and its application as a selective "turn-off" fluorescent sensor for ferric ions (Fe³⁺).
Application as a Fluorescent "Turn-Off" Sensor for Ferric Ions (Fe³⁺)
Application Note:
This compound can function as a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺ ions. The underlying principle of this application is the phenomenon of fluorescence quenching. In its free state, this compound exhibits native fluorescence upon excitation with ultraviolet (UV) light. However, in the presence of Fe³⁺, the formation of a coordination complex between the isoquinoline nitrogen, the ester carbonyl oxygen, and the ferric ion leads to the quenching of this fluorescence. This "turn-off" response is attributed to the paramagnetic nature of the high-spin d⁵ Fe³⁺ ion, which promotes non-radiative decay pathways for the excited state of the fluorophore. The degree of fluorescence quenching is proportional to the concentration of Fe³⁺, allowing for quantitative analysis.[2] This property makes this compound a valuable tool for detecting Fe³⁺ in various environmental and biological samples.
Key Features:
-
High Selectivity: Demonstrates a significant fluorescence quenching response specifically for Fe³⁺ over other common metal ions.
-
High Sensitivity: Capable of detecting low concentrations of Fe³⁺.
-
Rapid Response: The quenching effect is typically observed instantaneously upon the addition of Fe³⁺.
-
"Turn-Off" Mechanism: Provides a clear and easily measurable decrease in fluorescence intensity.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol details the synthesis of this compound from 8-bromoisoquinoline via a palladium-catalyzed carbonylation reaction.[3]
Materials:
-
8-Bromoisoquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol (MeOH), anhydrous
-
Carbon monoxide (CO) gas
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Water (deionized)
-
Round-bottom flask or pressure vessel suitable for CO gas
-
Magnetic stirrer
-
Schlenk line or similar inert gas setup
-
Rotary evaporator
Procedure:
-
To a solution of 8-bromoisoquinoline (e.g., 10.4 g, 50 mmol) in anhydrous methanol (100 mL) in a suitable pressure vessel, add palladium(II) acetate (e.g., 0.5 g, 2.2 mmol).
-
Purge the vessel with carbon monoxide gas three times.
-
Pressurize the vessel with carbon monoxide to 60 psi.
-
Heat the reaction mixture to 60°C and stir for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 50 mL of water and 100 mL of dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to dryness.
-
Purify the crude product by recrystallization from petroleum ether to obtain this compound as a solid.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application as a Fluorescent Sensor for Fe³⁺
This protocol describes the use of this compound for the detection of Fe³⁺ ions using fluorescence spectroscopy.
Materials and Equipment:
-
This compound (synthesized as per Part 1)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
HEPES buffer (pH 7.4)
-
Stock solutions of various metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, NiCl₂, CoCl₂, etc.) in deionized water.
-
Fluorescence spectrometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Protocol for Fluorescence Measurements:
-
Preparation of Stock Solutions:
-
Selectivity Study:
-
In a series of test tubes, place an aliquot of the this compound stock solution and dilute with a DMSO/HEPES buffer (1:1 v/v) to a final concentration of 10 µM.
-
To each tube, add an aliquot of a different metal ion stock solution to a final concentration of 100 µM. Include a blank sample with no added metal ion.
-
Record the fluorescence emission spectrum of each sample (e.g., excitation at 310 nm, emission scan from 350 nm to 550 nm).
-
Compare the fluorescence intensity of the samples containing different metal ions to the blank.
-
-
Fluorescence Titration:
-
Prepare a solution of this compound (10 µM) in DMSO/HEPES buffer (1:1 v/v) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity is completely quenched or reaches a plateau.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the added metal ion to demonstrate selectivity.
-
For the titration experiment, plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
The detection limit can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
Expected Results and Data Presentation
Photophysical Properties:
The expected photophysical properties of this compound are summarized in the table below. These are representative values based on similar isoquinoline derivatives.
| Property | Value |
| Absorption Maximum (λ_abs) | ~310 nm |
| Emission Maximum (λ_em) | ~420 nm |
| Quantum Yield (Φ_f) | Moderate to High |
| Molar Extinction Coefficient (ε) | ~10⁴ M⁻¹cm⁻¹ |
Selectivity of the Fluorescent Response:
The fluorescence response of this compound is expected to be highly selective for Fe³⁺. A significant quenching of fluorescence should be observed only in the presence of Fe³⁺, with minimal changes upon the addition of other metal ions.
Caption: Selective fluorescence quenching of this compound by Fe³⁺.
Fluorescence Titration Curve:
The fluorescence titration experiment is expected to yield a curve showing a decrease in fluorescence intensity with increasing concentrations of Fe³⁺, eventually reaching a saturation point.
Caption: Workflow for fluorescence titration of the probe with Fe³⁺.
References
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link].
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. 2022. Available at: [Link].
-
Allen Institute for Cell Science. How to prepare fluorescent dye stock solution for Flat Field Correction. Allen Cell Explorer. Available at: [Link].
-
A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana. 2021. Available at: [Link].
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry. 2023.
-
Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of Visualized Experiments. 2017. Available at: [Link].
-
How to prepare stock solution of Thioflavin T and Congo Red for amyloid identification in spectroflurometer?? ResearchGate. 2017. Available at: [Link].
-
Fluorescence Binding Titration Experimenti Design. UltraScan Resources. 2024. Available at: [Link].
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. 2022. Available at: [Link].
-
Quinoline-based molecular clips for selective fluorescent detection of Zn2+. Dalton Transactions. 2007. Available at: [Link].
- Selective and sensitive detection of Fe3+ ions using quinoline-based fluorescent chemosensor: Experimental and DFT study. Journal of Molecular Structure. 2021.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. 2025.
-
General method of UV-Vis and fluorescence titration. The Royal Society of Chemistry. Available at: [Link].
- CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents.
Sources
- 1. ukm.my [ukm.my]
- 2. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 4. allencell.org [allencell.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methyl Isoquinoline-8-carboxylate Synthesis
Topic: Optimization of Yield & Purity for C8-Functionalized Isoquinolines Department: Process Chemistry & Catalysis Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Strategy Selection
User Issue: "I am experiencing low yields (<30%) and difficult purification when synthesizing Methyl isoquinoline-8-carboxylate."
Scientist's Analysis: The synthesis of This compound is notoriously difficult due to the "peri-effect." The C8 position is sterically crowded by the C1-proton and electronically deactivated compared to the C4 or C5 positions.
We recommend two distinct workflows. Workflow A (Carbonylation) is the modern standard for high-value intermediates, offering the cleanest profile if catalyst death is managed. Workflow B (Modified Pomeranz-Fritsch) is the classical alternative, best used when 8-bromoisoquinoline is unavailable or too expensive.
| Feature | Workflow A: Pd-Catalyzed Carbonylation | Workflow B: Modified Pomeranz-Fritsch |
| Precursor | 8-Bromoisoquinoline | 2-Methoxycarbonylbenzaldehyde |
| Key Reagent | Pd(OAc)₂, Xantphos, CO (g) | Aminoacetaldehyde dimethyl acetal |
| Typical Yield | 65–85% (Optimized) | 40–55% |
| Primary Failure Mode | Catalyst poisoning (Pd Black) | Incomplete cyclization / Polymerization |
| Scalability | High (with autoclave) | Moderate (exothermic steps) |
Workflow A: Palladium-Catalyzed Carbonylation (Recommended)
This method utilizes the carbonylation of 8-bromoisoquinoline.[1] The critical parameter here is the Ligand:Palladium ratio and the choice of base to prevent the isoquinoline nitrogen from poisoning the catalyst.
Standard Operating Procedure (SOP-8-CO)
-
Reagents: 8-Bromoisoquinoline (1.0 eq), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), Triethylamine (3.0 eq), Methanol (20 eq, acts as nucleophile and co-solvent), Toluene (solvent).
-
Setup: Stainless steel autoclave or high-pressure glass reactor.
-
Conditioning: Purge with Argon (3x), then charge CO (balloon or 5 bar). Heat to 100°C.
Critical Troubleshooting Guide
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You are likely experiencing Isoquinoline-Pd Coordination . The basic nitrogen at position 2 competes with the phosphine ligand for the Pd center.
-
Fix: Switch from monodentate phosphines (PPh₃) to wide-bite-angle bidentate ligands like Xantphos or DPEphos . These chelate the Pd more strongly, preventing displacement by the isoquinoline nitrogen [1].
-
Fix: Increase the CO pressure to 10 atm (150 psi). Higher CO concentration forces the migratory insertion step, which is often the rate-determining step in sterically hindered (C8) substrates.
Q: I see immediate formation of "Pd Black" (precipitate). A: This indicates rapid catalyst decomposition before the oxidative addition can occur.
-
Fix: Ensure your solvent is degassed thoroughly (sparge with Argon for 20 mins). Oxygen promotes phosphine oxidation, killing the active catalyst.
-
Fix: Add the Pd precursor last, or use a precatalyst like Pd(dba)₂ which is more robust than Pd(OAc)₂ in reducing environments.
Data: Ligand Screening for 8-Bromoisoquinoline Carbonylation
| Ligand | Yield (%) | Conversion (%) | Notes |
| PPh₃ | 15% | 30% | Stalls; Catalyst poisoning observed. |
| dppf | 45% | 60% | Slow kinetics due to steric bulk at C8. |
| Xantphos | 82% | 98% | Recommended. Wide bite angle facilitates reductive elimination. |
| BINAP | 55% | 70% | Good, but expensive and unnecessary. |
Mechanism & Failure Points Visualization
Figure 1: Catalytic cycle of Carbonylation showing critical failure points where the C8-position steric hindrance and Isoquinoline Nitrogen interference occur.
Workflow B: Modified Pomeranz-Fritsch (Alternative)
If you lack pressure equipment or Pd catalysts, this cyclization route is viable but requires strict moisture control.
Standard Operating Procedure (SOP-PF-Mod)
-
Condensation: React Methyl 2-formylbenzoate with Aminoacetaldehyde dimethyl acetal in Toluene.
-
Crucial: Use a Dean-Stark trap.[2] Water removal drives the imine formation.
-
-
Cyclization: The resulting Schiff base is treated with acid.[2][3]
-
Modification: Classical H₂SO₄ often chars the product. Use Trifluoroacetic anhydride (TFAA) and BF₃·OEt₂ for milder cyclization [2].
-
Critical Troubleshooting Guide
Q: I get a black tar instead of the product during cyclization. A: The reaction temperature is too high, or the acid is too strong (sulfonating the ring).
-
Fix: Lower the temperature to 0°C during the acid addition.
-
Fix: Switch to the Bobbitt Modification . Reduce the imine to an amine (using NaBH₄) before cyclization. The resulting tetrahydroisoquinoline is easier to cyclize and can be oxidized back to the aromatic ester using Pd/C or DDQ [3].
Q: The ester group hydrolyzes during workup. A: Isoquinoline esters are prone to hydrolysis because the basic nitrogen can act as an intramolecular catalyst or simply increase local pH.
-
Fix: Do not use NaOH for neutralization. Quench the acid reaction with solid NaHCO₃ or a saturated solution of Potassium Carbonate at 0°C. Keep pH < 8.5.
Purification & Isolation Strategy
The amphoteric nature of the product (Basic N, Hydrolyzable Ester) makes standard silica chromatography tricky (streaking).
Protocol:
-
Acid/Base Extraction (Modified):
-
Dissolve crude in EtOAc.
-
Extract with cold 0.5 M HCl (The ester is stable briefly in cold dilute acid).
-
Separate organic layer (discard non-basic impurities).
-
Neutralize aqueous layer immediately with NaHCO₃ to pH 8.
-
Extract back into EtOAc.
-
-
Chromatography:
-
Use DCM:MeOH (95:5) with 1% Triethylamine . The amine additive prevents the isoquinoline from sticking to the acidic silica gel.
-
Interactive Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic flow for identifying yield loss in synthesis.
References
-
Martinelli, J. R., et al. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." The Journal of Organic Chemistry, 73(18), 7102–7107.
-
Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, 6, 191.
-
Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. IV. A New Synthesis of the Isoquinoline Ring." The Journal of Organic Chemistry, 30(7), 2247–2250.
Sources
Technical Support Guide: Purification of Methyl Isoquinoline-8-carboxylate
[1][2][3]
Executive Summary & Molecule Profile[1][2][3]
Methyl isoquinoline-8-carboxylate presents a unique purification challenge due to the interplay between its basic isoquinoline core and the potentially labile methyl ester moiety.[1][2] Successful isolation requires balancing the removal of impurities (often Pd-catalysts or isomeric byproducts) without triggering ester hydrolysis or N-oxide formation.[1][2]
Compound Profile
| Property | Characteristic | Purification Implication |
| Core Structure | Isoquinoline (Heterocycle) | Basic Nitrogen (pKa ~5.4). Will streak on acidic silica gel; requires basic modifiers (TEA/NH₃).[1][2][3][4] |
| Functional Group | Methyl Ester (C8 Position) | Labile. Susceptible to hydrolysis under strong aqueous acid/base or prolonged heat.[2][3] |
| Sterics | 8-Position (Peri-position) | Crowded. Proximity to C1-H creates steric strain, affecting solubility and crystallization kinetics.[1][2][3] |
| Solubility | Moderate Polarity | Soluble in DCM, EtOAc, MeOH.[3] Low solubility in Hexanes/Heptane.[2] |
Decision Matrix: Purification Strategy
Do not blindly apply standard protocols. Use this logic flow to determine the optimal purification route based on your crude purity and scale.
Figure 1: Strategic decision tree for isoquinoline ester purification. Select the entry point based on crude purity.
Detailed Experimental Protocols
Protocol A: Acid-Base Extraction (The "Chemical Filter")
Use this when the crude contains significant non-basic organic impurities (e.g., starting materials from Heck/Suzuki couplings).[1]
Theory: The isoquinoline nitrogen is protonated by weak acid, moving the product to the aqueous phase.[1] Non-basic impurities remain in the organic phase.[1][2]
Step-by-Step:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).
-
Extraction (Forward): Extract the organic layer 3x with 0.5 M HCl (cold).
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (removes non-basic byproducts).[2] Discard this organic wash.
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using saturated NaHCO₃ or 2M NaOH (dropwise).
-
Extraction (Back): Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) .
-
Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.
Protocol B: Amine-Deactivated Silica Chromatography
Standard silica is acidic (pH ~5).[1][2] Isoquinolines will interact with silanol groups, causing "streaking" and poor separation.[1]
Theory: Pre-treating silica with triethylamine (TEA) neutralizes acidic sites, restoring peak symmetry [2].[2]
Mobile Phase Construction:
-
Base Solvent: Hexanes / Ethyl Acetate (Gradient 0% -> 40% EtOAc).[1][2]
-
Modifier: Add 1% Triethylamine (TEA) to both solvent reservoirs.
Column Preparation:
-
Slurry Pack: Slurry silica in the starting mobile phase (Hexanes + 1% TEA).[2]
-
Flush: Flush the column with 2 column volumes (CV) of the TEA-containing solvent before loading the sample.[1][2] This ensures the entire stationary phase is neutralized.[1][2]
-
Loading: Dissolve sample in minimum DCM (with 1% TEA). Avoid loading in pure acid-sensitive solvents.[1][2]
-
Elution: Run the gradient. The product typically elutes as a sharp band.[1][2]
Alternative: Use Neutral Alumina (Brockmann Grade III) if silica separation fails, though resolution is typically lower.[2]
Protocol C: Recrystallization
Best for final polishing to remove trace colored impurities or Pd residues.[1]
Solvent Systems:
Troubleshooting & FAQs
Q1: My product is streaking on the TLC plate and column. I can't separate it.
Q2: I see a new spot on LCMS with Mass = (M-14) or (M+H-14).
-
Diagnosis: You likely hydrolyzed the methyl ester (-CH₃) to the carboxylic acid (-H).[1][2]
-
Cause: Exposure to strong acid/base during workup or excessive heat.[1][2]
-
Fix: Ensure workup pH does not exceed 10 or drop below 1 for extended periods. Keep all aqueous steps at 0°C. Re-methylate using TMS-diazomethane or MeOH/H₂SO₄ (mild) to recover the ester.[1][2]
Q3: The product is oiling out instead of crystallizing.
-
Diagnosis: Impurity profile is too high, or the solvent polarity gap is too wide.[2]
-
Fix:
Q4: How do I remove residual Palladium (Pd) from the coupling reaction?
References
-
Esters of Isoquinoline-carboxylic acids . PubChem Compound Summary. National Center for Biotechnology Information.[2] [Link][2][3]
-
Tips for Flash Column Chromatography: Deactivating Silica . University of Rochester, Department of Chemistry. [Link][1]
-
Recrystallization Solvents and Strategies . University of Pittsburgh, Department of Chemistry. [Link]
-
Isoquinoline Synthesis and Properties . Organic Chemistry Portal. [Link]
Sources
- 1. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 2. 8-Methylisoquinoline | C10H9N | CID 3017364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Isoquinoline-8-carboxylic acid | C10H7NO2 | CID 21393830 - PubChem [pubchem.ncbi.nlm.nih.gov]
"alternative reagents for the synthesis of Methyl isoquinoline-8-carboxylate"
Isoquinoline Functionalization Technical Support Center Ticket #8842: Synthesis of Methyl isoquinoline-8-carboxylate
Welcome to the Technical Support Hub
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Alternative Reagents & Protocols for C8-Functionalization
Hello. I understand you are looking to synthesize This compound but require alternatives to the standard high-pressure carbonylation routes. The 8-position of the isoquinoline ring is notoriously difficult to functionalize due to peri-interaction with the C1-proton and the electronic deactivation of the pyridine ring.
Below is a technical guide structured to troubleshoot your reagent constraints, whether they are safety-related (avoiding CO gas) or efficiency-related (catalyst optimization).
Module 1: The "No-Gas" Carbonylation Protocol
Issue: You need to convert 8-bromoisoquinoline to the methyl ester but cannot use high-pressure Carbon Monoxide (CO) gas cylinders due to safety regulations or equipment limitations.
Solution: Use Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, stoichiometric CO surrogate.[1][2]
The Chemistry
Instead of pressurized gas,
Optimized Protocol
| Component | Reagent | Equiv.[3][4][5][6][7][8][9][10][11][12][13] | Role |
| Substrate | 8-Bromoisoquinoline | 1.0 | Precursor |
| CO Source | Molybdenum Hexacarbonyl [Mo(CO)₆] | 1.0 - 1.2 | Solid CO source |
| Catalyst | Palladium(II) Acetate [Pd(OAc)₂] | 5 mol% | Pre-catalyst |
| Ligand | Xantphos | 5-10 mol% | Wide bite-angle ligand (Crucial for sterics) |
| Nucleophile | Methanol (MeOH) | Excess | Solvent/Reactant |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2.0 | Soluble organic base |
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon flow, charge a microwave vial (10-20 mL) with 8-bromoisoquinoline (1.0 mmol),
(264 mg, 1.0 mmol), Pd(OAc)₂ (11 mg), and Xantphos (29 mg). -
Solvent Addition: Add anhydrous Methanol (3 mL) and DBU (300 µL).
-
Sealing: Crimp the vial immediately with a Teflon-lined cap.
-
Reaction: Heat the block to 100°C for 16 hours. Note:
activation requires heat; do not run at RT. -
Workup: Cool to room temperature. Carefully vent the vial (small amount of residual CO may exist). Filter through a Celite pad to remove Mo/Pd residues. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting (FAQ)
-
Q: The reaction stalled at 50% conversion.
-
A: The isoquinoline nitrogen can coordinate to the Pd, poisoning it. Fix: Increase the reaction temperature to 110°C to promote ligand dissociation or switch to a stronger base like
(requires 10% water/methanol mix for solubility).
-
-
Q: Can I use Phenyl Formate instead?
-
A: Yes.[7] Phenyl formate is a liquid CO source. Use 2.0 equivalents. It requires higher temperatures (110-120°C) to decompose efficiently but generates phenol as a byproduct, which complicates purification.
-
Module 2: Direct Esterification (Avoiding Metal Catalysis)
Issue: You have access to Isoquinoline-8-carboxylic acid (or can hydrolyze the nitrile) and want a mild esterification method that avoids harsh Thionyl Chloride (
Solution: Use HATU or T3P (Propylphosphonic anhydride) for mild, room-temperature esterification.
The Chemistry
The 8-position is sterically crowded. Standard Fischer esterification (Acid + MeOH) often fails to reach completion because the tetrahedral intermediate is destabilized by the C1-H peri-interaction. Coupling reagents force the reaction forward.
Optimized Protocol (HATU Method)
| Component | Reagent | Equiv.[3][4][5][6][7][8][9][10][11][12][13] | Role |
| Substrate | Isoquinoline-8-carboxylic acid | 1.0 | Acid precursor |
| Coupling Agent | HATU | 1.2 | Activates carboxylic acid |
| Base | DIPEA (Hünig's Base) | 3.0 | Deprotonates acid |
| Nucleophile | Methanol | 5-10 | Reactant |
| Solvent | DMF or DCM | - | Solvent (DMF preferred for solubility) |
Step-by-Step Methodology:
-
Activation: Dissolve the acid (1.0 mmol) in dry DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Nucleophilic Attack: Add Methanol (5-10 equiv).
-
Reaction: Stir at Room Temperature for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with saturated
(removes urea byproducts) and Brine.
Troubleshooting (FAQ)
-
Q: Yield is low using HATU.
-
A: The activated ester might be hydrolyzing before methanol attacks. Fix: Switch to T3P (50% in EtOAc) . T3P is less sensitive to steric hindrance and drives the reaction by releasing a cyclic byproduct. Run T3P reactions at 60°C.
-
Module 3: Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for selecting your route and the mechanism of the
Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability and equipment constraints.
Caption: Mechanistic flow of Molybdenum Hexacarbonyl acting as an ex-situ CO source for Palladium-catalyzed alkoxycarbonylation.
References
-
Nordstrøm, L. U., et al. (2008). "Molybdenum Hexacarbonyl as a CO Source in Carbonylation Reactions." Journal of Organic Chemistry.
- Context: Establishes the protocol for using with DBU/Pd(OAc)2.
-
Brennführer, A., et al. (2009).[11] "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides." Angewandte Chemie International Edition.
- Context: Comprehensive review on ligand selection (Xantphos vs dppf)
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
- Context: Validates HATU/T3P efficiency for sterically hindered acids compared to Fischer esterific
-
Wu, X. F., et al. (2011). "Carbonylations of Aryl Halides with Phenyl Formate as a CO Source." Chemistry - A European Journal.
- Context: Altern
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Visible Light-Induced One-Pot Carbonylation of Alkyl Halides with Aryl Formates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles [organic-chemistry.org]
- 10. Towards “homeopathic” palladium-catalysed alkoxycarbonylation of aliphatic and aromatic olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Methyl Isoquinoline-8-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl Isoquinoline-8-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this valuable compound, with a special focus on the challenges encountered during scale-up. The information herein is structured in a practical question-and-answer format to directly address potential issues in your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthetic Route Selection for Scale-Up
Question: Our team is planning to synthesize this compound. What are the most viable synthetic routes for large-scale production, and what are their primary trade-offs?
Answer: Selecting an appropriate synthetic route is the most critical decision for scale-up, balancing factors like cost, safety, yield, and purity. Two primary strategies are commonly considered for the isoquinoline core structure: classical name reactions and modern cross-coupling methods.
-
Palladium-Catalyzed Carbonylation of 8-Bromoisoquinoline: This is often the most direct and high-yielding route for industrial applications.[1] The reaction involves treating 8-bromoisoquinoline with carbon monoxide (CO) gas in methanol, catalyzed by a palladium complex.
-
Advantages: High selectivity and excellent yields (often exceeding 70%) make it very attractive for large-scale synthesis.[1] The starting materials are commercially accessible.
-
Scale-Up Challenges: Requires handling of toxic CO gas and managing high-pressure reactor systems. The cost of the palladium catalyst and ligands can be significant, necessitating efficient catalyst recovery or high turnover numbers (TON).
-
-
Multi-step Synthesis via Classical Methods (e.g., Bischler-Napieralski or Pictet-Spengler): These routes build the isoquinoline ring from acyclic precursors.
-
Bischler-Napieralski Reaction: This involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline.[2][3]
-
Advantages: Utilizes relatively inexpensive reagents.
-
Scale-Up Challenges: Often requires harsh dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which pose significant handling and waste disposal challenges at scale.[4] The reaction can be highly exothermic, demanding robust thermal management in large reactors.[5] Side reactions, such as the retro-Ritter reaction to form styrenes, can reduce yield and complicate purification.[6]
-
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8]
-
Advantages: Can be performed under milder conditions than the Bischler-Napieralski reaction, especially with electron-rich aromatic rings.[8]
-
Scale-Up Challenges: The required starting materials may not be as readily available as 8-bromoisoquinoline. The reaction may require extended reaction times or heating, impacting throughput.
-
-
Comparative Summary of Synthetic Routes
| Feature | Palladium-Catalyzed Carbonylation | Bischler-Napieralski Route | Pictet-Spengler Route |
| Typical Yield | High (>70%)[1] | Moderate to High | Moderate to High |
| Key Reagents | Pd catalyst, CO gas, Methanol | POCl₃ or PPA | Acid catalyst, Aldehyde |
| Scalability | Excellent, with proper engineering | Challenging | Good |
| Primary Hazard | High-pressure CO gas, Catalyst handling | Corrosive & reactive reagents, Exotherms | Flammable solvents |
| Cost Driver | Palladium Catalyst & Ligand | Reagent cost is low, but handling/waste cost is high | Starting material availability |
Recommendation for Scale-Up: For producing this compound specifically, the Palladium-Catalyzed Carbonylation of 8-bromoisoquinoline is generally the superior choice due to its efficiency and directness, provided the engineering controls for handling CO gas are in place.[1]
Section 2: Troubleshooting the Palladium-Catalyzed Carbonylation
Question: We are scaling up the carbonylation of 8-bromoisoquinoline and our reaction has stalled or is giving low conversion. What are the likely causes?
Answer: This is a common scale-up issue often related to catalyst activity, mass transfer limitations, or impurities. Let's break down the troubleshooting process.
-
Catalyst Deactivation: The active Pd(0) species is prone to deactivation.
-
Cause: The presence of oxygen can oxidize Pd(0) to inactive Pd(II). Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.
-
Solution: Ensure all reagents and the reactor are rigorously deoxygenated. Use an inert gas (Nitrogen or Argon) blanket at all times. Perform a quality check on the 8-bromoisoquinoline and solvents for any potential catalyst poisons. Adding a phosphine ligand (e.g., dppf) can help stabilize the Pd(0) center.
-
-
Poor Gas Dispersion (Mass Transfer): At a larger scale, ensuring efficient contact between the CO gas, the liquid phase, and the solid catalyst (if heterogeneous) is much harder than in a lab flask.[5]
-
Cause: Inadequate agitation or an inefficient gas sparging system in the reactor can lead to the reaction becoming mass-transfer limited. The reaction rate becomes dependent on how fast the CO can dissolve in the methanol, not on the intrinsic kinetics.
-
Solution: Increase the agitation speed to improve surface gas exchange. Use a reactor equipped with a gas-inducing impeller or a sparger with fine bubble size to maximize the gas-liquid interfacial area. Monitor the pressure uptake; a slow, steady drop indicates good consumption, while a static pressure suggests a problem.
-
-
Insufficient CO Pressure:
-
Cause: The reaction is typically dependent on the partial pressure of CO. A leak in the system or an inadequate initial charge can starve the reaction.
-
Solution: Perform a leak test on your reactor before starting. Ensure the CO pressure is maintained within the optimized range throughout the reaction. For safety and efficiency, use a pressure regulator and monitor the gas uptake from the cylinder.
-
Troubleshooting Workflow: Low Yield in Carbonylation Scale-Up
Caption: Decision tree for troubleshooting low yield in Pd-catalyzed carbonylation.
Section 3: Purification and Isolation Challenges
Question: We have successfully completed the synthesis, but purifying this compound at a 5 kg scale via column chromatography is impractical. What are the best alternative strategies?
Answer: You are correct; silica gel chromatography is generally not economically viable for multi-kilogram scale purification in a manufacturing context. The preferred method is recrystallization .
-
Why Recrystallization? It is a more cost-effective, scalable, and efficient method for purifying solid compounds. It effectively removes minor impurities, resulting in a product with high purity and, often, a desirable crystalline form.
-
Developing a Recrystallization Protocol:
-
Solvent Screening: The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Impurities should ideally remain soluble at low temperatures.
-
Initial Screen: Test small quantities in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
Mixed Solvent Systems: If a single solvent isn't ideal, try a binary system. For example, dissolve the crude product in a "good" solvent (like methanol or ethyl acetate) at reflux, then slowly add a "poor" or "anti-solvent" (like water or heptane) until turbidity appears. Re-heat to clarify and then cool slowly.
-
-
Cooling Profile: The rate of cooling significantly impacts crystal size and purity.
-
Slow Cooling: Promotes the formation of larger, more ordered crystals, which tend to exclude impurities more effectively. This is generally preferred.
-
Crash Cooling (Rapid): Leads to small, often needle-like crystals that can trap solvent and impurities. This should be avoided unless necessary for specific polymorph control.
-
-
Seeding: Introducing a small amount of pure crystalline material to the supersaturated solution can initiate controlled crystallization and prevent oiling out.
-
Troubleshooting Recrystallization:
-
Problem: The product "oils out" instead of crystallizing.
-
Cause: The solution is too supersaturated, or the cooling is too rapid. The melting point of the crude solid may be lower than the temperature of the solution.
-
Solution: Use a more dilute solution. Slow down the cooling rate. Add the anti-solvent more slowly and at a slightly lower temperature. Vigorously stir the solution as it cools to promote nucleation.
-
-
Problem: The isolated product has poor purity.
-
Cause: Impurities may have co-precipitated. The chosen solvent system may not be selective enough.
-
Solution: Re-screen for a more selective solvent system. Consider a pre-purification step, such as an activated carbon (charcoal) treatment of the hot solution to remove colored impurities, followed by a hot filtration before cooling. A second recrystallization may be necessary.
-
Experimental Protocol: Scalable Synthesis of this compound
This protocol is adapted from established palladium-catalyzed carbonylation procedures and is intended for execution by trained professionals in a properly equipped facility.[1]
Safety First: This procedure involves a flammable solvent (methanol) and a toxic, flammable gas (carbon monoxide) under pressure. A pressure reactor, proper ventilation, and CO monitoring are mandatory.
Materials & Equipment:
-
8-Bromoisoquinoline (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 - 0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.015 - 0.03 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Methanol (MeOH)
-
Carbon Monoxide (CO), high purity
-
High-pressure stainless-steel reactor with mechanical stirring, gas inlet, pressure gauge, and temperature control.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested.
-
Inerting: Seal the reactor and purge it 3-5 times with nitrogen or argon to remove all oxygen.
-
Charging Reagents: Under a positive pressure of inert gas, charge the reactor with 8-bromoisoquinoline, Pd(OAc)₂, dppf, and anhydrous methanol.
-
Base Addition: Add the triethylamine. The base is crucial to neutralize the HBr formed during the reaction.
-
Pressurization with CO: Seal the reactor completely. Purge the headspace with CO gas (venting safely) 2-3 times to replace the inert gas. Finally, pressurize the reactor with CO to the desired pressure (e.g., 5-10 bar).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 80-100 °C). The reaction is typically monitored by the uptake of CO from the source. Maintain constant pressure by feeding CO as it is consumed.
-
Reaction Completion & Cooldown: Once CO uptake ceases (typically 6-12 hours), the reaction is complete. Stop the heating and allow the reactor to cool to ambient temperature.
-
Venting: Carefully and slowly vent the excess CO pressure into a scrubber or an exhaust hood.
-
Work-up: Purge the reactor headspace with nitrogen. Discharge the reaction mixture. Filter off any solids (catalyst residues). Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Methanol/Water or Ethyl Acetate/Heptane) to yield pure this compound.
Process Flow from Lab to Plant
Caption: Typical workflow for scaling a chemical synthesis process.
References
- Google Patents. (2015). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Chemistry IIT JAM Smart Study. (2019, July 18). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM [Video]. YouTube. Retrieved from [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revue Marocaine de Chimie Hétérocyclique. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Retrieved from [Link]
-
YouTube. (2022, February 5). Bischler-Napieralski Reaction [Video]. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Sources
- 1. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
"stability and degradation pathways of Methyl isoquinoline-8-carboxylate"
Case Reference: MI8C-STAB-GUIDE-v1.0 Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Technical Support Center. You are likely working with Methyl isoquinoline-8-carboxylate , a critical heterocyclic building block often utilized in the synthesis of PARP inhibitors and other kinase-targeting scaffolds.[1]
Because this compound contains both a basic isoquinoline nitrogen and an electrophilic methyl ester , it presents a "push-pull" stability profile that can complicate storage and analysis.[1] This guide moves beyond generic advice, providing the mechanistic causality required for rigorous experimental design.
Module 1: Critical Storage & Handling
The "Why" behind the "What"
| Parameter | Recommendation | Mechanistic Rationale |
| Temperature | -20°C | Kinetic suppression of ester hydrolysis.[1] Even trace moisture trapped during synthesis can cleave the ester at room temperature over months.[1] |
| Atmosphere | Inert (Ar/N₂) | The isoquinoline nitrogen is susceptible to N-oxidation by atmospheric oxygen over prolonged periods, particularly if trace peroxides are present in solvents.[1] |
| Desiccation | Strictly Dry | Critical: The C-8 position is sterically crowded (peri-interaction with H-1), but the ester moiety remains vulnerable to nucleophilic attack by water (hydrolysis).[1] |
| Solvent Choice | DMSO/DMF | Avoid protic solvents (MeOH/EtOH) for long-term storage.[1] Transesterification can occur in alcohols, especially if the solution is slightly acidic or basic.[1] |
Common User Issue: “My sample turned from off-white to yellow after 2 weeks on the bench.” Diagnosis: This is likely photo-oxidative degradation .[1] Isoquinoline derivatives can form charge-transfer complexes or N-oxides upon exposure to UV/VIS light and oxygen.[1] Action: Re-purify via silica chromatography (DCM/MeOH gradient) and store in amber vials.
Module 2: Degradation Pathways (The Science)
To validate your analytical methods, you must understand how the molecule breaks down.[1] The two primary vectors are the Ester moiety (Hydrolysis) and the Isoquinoline Nitrogen (Oxidation). [1]
1. Hydrolysis (The Primary Threat)
The methyl ester at position 8 is the most labile point.[1]
-
Mechanism: Nucleophilic acyl substitution.[1][2] Water attacks the carbonyl carbon, proceeding through a tetrahedral intermediate.[1]
-
Kinetics: Base-catalyzed hydrolysis (saponification) is orders of magnitude faster than acid-catalyzed hydrolysis.[1]
-
Result: Formation of Isoquinoline-8-carboxylic acid and Methanol.[1]
2. N-Oxidation [1]
-
Mechanism: The lone pair on the isoquinoline nitrogen (N-2) attacks electrophilic oxygen species (e.g., peroxides in uninhibited ethers or atmospheric oxygen over time).[1]
-
Result: Formation of the N-oxide , which significantly alters polarity and retention time.[1]
3. Transesterification (The Silent Error)
-
Scenario: Dissolving the compound in Ethanol for bio-assays.
-
Result: Slow conversion to Ethyl isoquinoline-8-carboxylate , leading to confusing potency data and mass shifts (+14 Da).
Visualization: Stability & Degradation Logic
Figure 1: Primary degradation and transformation pathways for this compound. The hydrolysis pathway (Red) is the most common stability failure mode.[1]
Module 3: Troubleshooting LC-MS/HPLC
Issue 1: Peak Tailing or Broadening
-
Cause: The isoquinoline nitrogen is basic (pKa ~5.4).[1] On standard C18 columns at neutral pH, the protonated nitrogen interacts with residual silanols on the stationary phase.[1]
-
Solution: Use a mobile phase modifier.
Issue 2: "Ghost" Peaks in Mass Spec
Use this table to identify impurities based on mass shift relative to the parent (
| Mass Shift ( | Identity | Cause |
| -14 Da | Carboxylic Acid | Hydrolysis (Loss of -CH₃, Gain of -H). Check water content in solvents. |
| +14 Da | Ethyl Ester | Transesterification.[1] Did you use Ethanol? |
| +16 Da | N-Oxide | Oxidation. Old sample or exposure to light/air.[1] |
| +32 Da | Di-oxidation | Rare.[1] Likely oxidation of both N and the aromatic ring (quinone formation).[1] |
Module 4: Validation Protocol (Forced Degradation)
To prove stability for your regulatory filing or robust assay development, perform this Stress Test .
Objective: Determine the half-life (
Protocol:
-
Preparation: Prepare a 1 mM stock solution of this compound in Acetonitrile (ACN).
-
Acid Stress: Mix stock 1:1 with 0.1 N HCl. Incubate at 60°C.
-
Expectation: Slow degradation (Hours to Days).[1]
-
-
Base Stress: Mix stock 1:1 with 0.1 N NaOH. Incubate at Room Temperature.[1][3]
-
Expectation:Rapid degradation (Minutes to Hours).[1] Quench immediately with equimolar HCl before analysis.
-
-
Oxidative Stress: Mix stock 1:1 with 3%
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Expectation: Appearance of M+16 peak (N-oxide) over 2-4 hours.[1]
-
-
Analysis: Monitor disappearance of Parent Peak via HPLC-UV (254 nm) or LC-MS.
Scientist's Note: Due to the peri-effect (interaction between the substituent at C-8 and the proton at C-1), the hydrolysis rate may be distinct from isoquinoline-3-carboxylates.[1] This steric crowding often retards hydrolysis slightly, but does not prevent it.[1]
References
-
Isoquinoline Chemistry & Properties Title: Isoquinoline - Wikipedia (General Chemistry & Numbering) Source:[1] Wikipedia Link:[1][Link][1]
-
Ester Hydrolysis Mechanisms Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts Link:[Link]
-
Synthesis & Reactivity of Isoquinoline Derivatives Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules Journal) Link:[1][Link][1]
-
Analytical Behavior of Isoquinolines Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives (pKa and Salt Formation) Source: Semantic Scholar / Int. J. Pharm.[1] Investigation Link:[Link][1][4]
Sources
Technical Support Center: Methyl isoquinoline-8-carboxylate Work-Up & Isolation
The following technical guide serves as a specialized support resource for researchers working with Methyl isoquinoline-8-carboxylate . It is structured to address specific operational challenges through a "Question & Answer" troubleshooting format, adhering to high-integrity scientific standards.
Subject: Optimization of Work-Up Procedures for this compound Applicable For: Synthetic Organic Chemistry, Medicinal Chemistry, Process Development Molecule Profile:
-
Functional Groups: Basic Nitrogen (Position 2), Methyl Ester (Position 8).[1]
-
Solubility: Soluble in DCM, EtOAc, MeOH; Limited solubility in water (neutral form).[1]
Standard Isolation Protocols (The "Happy Path")
Q: What is the optimal standard work-up for reaction mixtures containing this ester?
A: The primary challenge with this compound is balancing the basicity of the isoquinoline nitrogen with the hydrolytic sensitivity of the methyl ester.
Recommended Protocol:
-
Quench: If the reaction involves water-sensitive reagents, quench cautiously with saturated aqueous Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃) at 0°C. Avoid strong acids or bases which promote ester hydrolysis.[1]
-
Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] DCM is generally superior for solubilizing the aromatic core, but EtOAc is safer and often sufficient.
-
pH Control (Critical): Maintain the aqueous phase pH between 7.0 and 8.0 .
-
Washing: Wash the organic layer with Brine (saturated NaCl) to break emulsions and remove residual water.[1]
-
Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) . Magnesium Sulfate (MgSO₄) is slightly acidic and can sometimes bind basic amines, though typically safe for this ester.
Troubleshooting Impurities (The "Smart Path")
Q: My crude product contains aliphatic amine impurities. How do I remove them without column chromatography?
A: You can exploit the significant pKa difference between the isoquinoline nitrogen (pKa ~5.4) and typical aliphatic amines (pKa ~10-11).[1]
The "pH Window" Extraction Technique:
-
Mechanism: By buffering the aqueous wash to pH ~6.0 - 6.5 , you create a condition where aliphatic amines are protonated (water-soluble) while the this compound remains largely neutral (organic-soluble).[1]
Protocol:
-
Dissolve the crude mixture in EtOAc.
-
Wash with a 0.5 M Phosphate Buffer (pH 6.0) .[1]
-
Result: The aliphatic amines (now ammonium salts) partition into the aqueous buffer. The isoquinoline ester remains in the EtOAc.
-
Warning: Do not go below pH 5.0, or you will begin to extract your product into the water.[1]
Q: I need to remove non-basic impurities. Can I use an "Acid Catch-and-Release"?
A: Yes, but with extreme caution regarding the ester.
Protocol:
-
Extract: Extract the organic phase with cold 0.5 M HCl (keep exposure < 5 minutes). The product moves to the aqueous phase (protonated).
-
Wash: Wash the acidic aqueous layer with ether/EtOAc to remove non-basic impurities.[1]
-
Release: Immediately neutralize the aqueous layer with solid NaHCO₃ or cold NaOH solution to pH 8.0 in the presence of fresh organic solvent.
-
Re-extract: Extract the now-neutral product back into DCM.
Purification Challenges (Chromatography)
Q: My product is "tailing" or streaking on the silica column. How do I fix this?
A: This is a classic issue with basic nitrogen heterocycles. The lone pair on the isoquinoline nitrogen interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica gel surface, causing peak broadening and poor separation.
The Solution: Amine Modifiers Add a basic modifier to your mobile phase to block the silanol sites.
| Modifier | Concentration | Application |
| Triethylamine (TEA) | 1% (v/v) | Add to the non-polar solvent (e.g., Hexane/EtOAc + 1% TEA).[1] Pre-flushing the column with TEA-containing eluent is highly effective [[4]].[1] |
| Ammonia (NH₃) | 0.5 - 1% | Use in DCM/MeOH gradients (e.g., 95:5:0.5 DCM/MeOH/NH₃).[1] Best for more polar impurities.[1] |
Visualization of Tailing Mechanism:
Caption: Mechanism of basic amine tailing on silica and its resolution using Triethylamine (TEA) blocking.
Stability & Hydrolysis (The "Oops" Path)
Q: I see a new, very polar spot on TLC, and my yield is low. What happened?
A: You likely hydrolyzed the ester to Isoquinoline-8-carboxylic acid .[1] This occurs if the work-up was too acidic (pH < 2), too basic (pH > 10), or if the mixture was heated in the presence of water.
Diagnostic Check:
-
TLC: The acid will stay at the baseline in standard Hex/EtOAc systems. It requires a polar eluent (e.g., DCM/MeOH/AcOH) to move.[1]
-
NMR: Loss of the methyl singlet (~3.9-4.0 ppm).[1]
Recovery Protocol (Re-esterification): If you accidentally hydrolyzed the product, you can recover it:
-
Dissolve the crude acid in anhydrous Methanol (MeOH) .
-
Add catalytic Sulfuric Acid (H₂SO₄) (3-5 drops) or Thionyl Chloride (SOCl₂).[1]
-
Reflux for 1-2 hours.
-
Concentrate and perform the standard work-up (neutralize with NaHCO₃).[1]
Work-Up Decision Logic
Use this flow chart to determine the correct isolation strategy based on your crude mixture's profile.
Caption: Decision tree for selecting the appropriate aqueous wash based on impurity profile.
References
-
Grokipedia . Isoquinoline - Chemical Properties and pKa. Retrieved from 6.[1]
-
ChemicalBook . Isoquinoline Properties and Safety. Retrieved from 7.[1]
-
PubChem . Isoquinoline-8-carboxylic acid - Compound Summary. National Library of Medicine.[1] Retrieved from 8.[1][8]
-
Organic Syntheses . Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025.[1][8] Retrieved from 9.[1][9]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline.pptx [slideshare.net]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 8. Isoquinoline-8-carboxylic acid | C10H7NO2 | CID 21393830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Removal for Methyl Isoquinoline-8-Carboxylate
Introduction: The Coordination Challenge
Welcome to the technical support hub. If you are working with Methyl isoquinoline-8-carboxylate , you are likely facing a specific purification bottleneck: Metal-Nitrogen Coordination .
Unlike standard aromatic esters, the isoquinoline nitrogen (N2 position) acts as a potent Lewis base. It donates electron density to transition metals (Palladium, Copper, Nickel) used in cross-coupling (Suzuki, Heck) or carbonylation reactions. This creates a stable metal-complex that "survives" standard silica chromatography and simple washes, leading to ICH Q3D compliance failures.
This guide provides targeted workflows to break this coordination without hydrolyzing the sensitive methyl ester at the C8 position.
Module 1: Diagnostic & Scavenger Selection
FAQ: Why is my Palladium (Pd) count still >50 ppm after a silica column?
Answer: Standard silica gel is acidic. While it removes bulk catalyst, the residual Pd is likely coordinated to the isoquinoline nitrogen. In this state, the Pd-complex behaves like your product, co-eluting during chromatography. You need a scavenger with a higher affinity for Pd than the isoquinoline nitrogen.
Selection Guide: The "Ligand Competition" Rule
For nitrogen-rich heterocycles, standard thiol scavengers may struggle to out-compete the substrate.
| Scavenger Type | Functional Group | Affinity vs. Isoquinoline | Recommended For |
| Si-Thiol | Propylthiol | Moderate | General cleanup; low N-content molecules. |
| Si-TMT | 2,4,6-Trimercaptotriazine | Very High | Preferred for Isoquinolines. The tridentate nature breaks the N-Pd bond. |
| Si-DMT | Dimercaptotriazine | High | Alternative if TMT is unavailable. |
| Activated Carbon | N/A | Variable | Not Recommended. High yield loss due to non-specific adsorption of the aromatic core. |
Visual Workflow: Scavenger Decision Tree
Figure 1: Decision logic for selecting the correct solid-supported scavenger based on solvent and substrate basicity.
Module 2: The "Dry" Protocol (Solid-Supported Scavenging)
Context: This is the safest method for your methyl ester, avoiding aqueous hydrolysis risks.
Protocol:
-
Dissolution: Dissolve crude this compound in THF or Ethyl Acetate (10 mL/g). Avoid DCM if possible, as it can slow down scavenging kinetics.
-
Loading: Add Si-TMT (SiliaMetS® or equivalent) at 3–5 equivalents relative to the residual metal content (not the substrate).
-
Note: If metal content is unknown, use 10% w/w relative to the substrate.
-
-
Temperature: Stir at 40°C for 4 hours.
-
Critical Insight: Room temperature is often insufficient to break the Isoquinoline-Pd bond. Mild heat provides the activation energy for ligand exchange.
-
-
Filtration: Filter through a 0.45 µm PTFE pad or sintered glass.
-
Analysis: Test filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or switch to Module 3.
Module 3: The "Wet" Protocol (Salt Formation & Crystallization)
Context: If scavengers fail, you must disrupt the coordination chemically. This method utilizes the basicity of the isoquinoline to form a salt, releasing the metal, but requires strict pH control to protect the ester.
Troubleshooting: "My ester hydrolyzed during extraction."
Cause: Using aqueous strong acids (HCl/H₂O) or bases for extended periods. Solution: Use anhydrous acid conditions for salt formation.
Protocol:
-
Salt Formation: Dissolve the crude product in anhydrous Et₂O or Toluene .
-
Precipitation: Dropwise add 2M HCl in Diethyl Ether (anhydrous) at 0°C.
-
The this compound HCl salt will precipitate. The metal catalyst often remains in the organic mother liquor.
-
-
Filtration: Filter the salt rapidly under Argon/Nitrogen (the salt may be hygroscopic).
-
Washing: Wash the filter cake with cold Et₂O to remove entrained catalyst.
-
Free Basing (The Delicate Step):
-
Suspend the salt in DCM.
-
Add a cold, saturated NaHCO₃ solution (mild base).
-
Rapidly stir for 10 minutes until the solid dissolves into the DCM layer.
-
IMMEDIATELY separate the organic layer, dry over MgSO₄, and concentrate.
-
Why? Prolonged exposure to water, even at pH 8, can hydrolyze the methyl ester at position 8 due to steric strain or electronic activation by the ring.
-
Visual Workflow: Salt Purification Loop
Figure 2: Anhydrous salt formation strategy to decouple metal contaminants without hydrolyzing the ester.
Module 4: Chromatography & Tailing
FAQ: Why does my compound streak on the column?
Answer: The isoquinoline nitrogen interacts with the silanols (Si-OH) on the silica gel. This "tailing" causes fraction overlap, often dragging metal impurities along with the product.
The Fix:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA).
-
Alternative Stationary Phase: Use Amino-functionalized Silica (NH-Silica) . This neutralizes the surface acidity, preventing the isoquinoline from sticking and allowing sharper separation from metal residues.
References & Regulatory Standards
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[1] Guideline for Elemental Impurities Q3D(R2). [Link]
-
Palladium Removal Strategies. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]
Sources
Technical Support Center: Impurity Profiling for Methyl Isoquinoline-8-Carboxylate
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Guide for Characterization & Control of Impurities Target Molecule: Methyl isoquinoline-8-carboxylate (CAS: N/A for specific commercial bulk, generic scaffold)
Introduction: The "Peri" Challenge
Welcome to the technical support hub. You are likely here because this compound presents a unique set of analytical challenges compared to its 4- or 5-substituted counterparts. The 8-position places the ester group in the peri-position relative to the isoquinoline nitrogen (and the C1 proton). This creates steric strain and electronic shielding effects that complicate both synthesis (regioselectivity) and analysis (isomer differentiation).
This guide prioritizes causality . We do not just tell you what to do; we explain why the molecule behaves this way, allowing you to build self-validating control strategies.
Module 1: Chromatographic Separation (HPLC/UPLC)
Issue: "My impurity peaks are tailing or co-eluting with the main peak."
The Mechanism:
Isoquinoline is a basic heterocycle (
Troubleshooting Protocol
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Hybrid Particle (e.g., C18 with ethylene bridges) | Hybrid particles have fewer surface silanols, reducing secondary interactions with the basic nitrogen. |
| Mobile Phase pH | High pH (pH 9.5 - 10.0) | Operating above the |
| Buffer Choice | Ammonium Bicarbonate or Glycine | Compatible with MS (volatile) and buffers well in the alkaline range. |
| Gradient | Shallow (e.g., 5% to 40% B over 20 min) | Methyl esters and their regioisomers often have very similar logP values; a focused gradient is required for resolution. |
Self-Validating Check:
-
Tailing Factor (
): Must be for the main peak. If , increase pH or switch to a "charged surface" column (CSH). -
Resolution (
): Inject a spiked sample with the 8-carboxylic acid (hydrolysis degradant). Ensure between the ester and acid.
Module 2: Structural Elucidation (Regioisomerism)
Issue: "MS confirms the mass, but I cannot distinguish the 8-isomer from the 5-isomer."
The Mechanism: Synthetic routes like the Pd-catalyzed carbonylation of bromoisoquinolines or Friedel-Crafts type cyclizations can produce mixtures of 5- and 8-isomers. Mass Spectrometry (LC-MS) cannot distinguish these isobaric structures. You must rely on NMR connectivity.
Diagnostic Workflow: The "Peri" Effect
The 8-position is unique because the substituent is spatially close to the C1-Proton .
Step-by-Step Elucidation:
-
1H-NMR (Proton): Look for the C1-H signal (typically a singlet around
9.0 - 9.5 ppm).-
8-Isomer: The carbonyl oxygen of the ester at C8 can H-bond or sterically influence C1-H, often causing a downfield shift or broadening compared to the 5-isomer.
-
-
NOESY (Nuclear Overhauser Effect): This is the definitive test.
-
Experiment: Irradiate the Methyl Ester protons (
3.9 ppm). -
Observation:
-
8-Isomer: You will see a NOE correlation to the C1-H (and potentially C7-H).
-
5-Isomer: You will see a NOE correlation to C4-H or C6-H , but NEVER to C1-H.
-
-
Visual Logic: Isomer Differentiation
Figure 1: NMR logic flow for distinguishing the 8-carboxylate from the 5-carboxylate regioisomer.
Module 3: Origin & Control of Impurities
Issue: "I see a growing impurity peak at RRT 0.85 during stability testing."
The Mechanism: Esters are susceptible to hydrolysis. The 8-position is sterically crowded, which usually slows down hydrolysis compared to the 4- or 5-positions. However, if moisture is present, the Isoquinoline-8-carboxylic acid will form.
Common Impurity Profile:
| Impurity Type | Origin | RRT (Approx)* | Detection Strategy |
| Starting Material | 8-Bromoisoquinoline (Unreacted) | > 1.2 (Non-polar) | UV (254 nm) + Halogen Isotope Pattern in MS |
| Degradant A | Isoquinoline-8-carboxylic acid | < 0.8 (Polar) | Shift in retention with pH change |
| Degradant B | N-Oxide derivative | < 0.5 (Very Polar) | Mass +16 Da; susceptible to reduction |
| Process Impurity | Palladium-Ligand Complex | Varies | ICP-MS (Trace Metal Analysis) |
*RRT (Relative Retention Time) assumes a standard C18 gradient.
Control Strategy (Synthesis Optimization)
If synthesizing via Pd-catalyzed Carbonylation (8-Bromo + CO + MeOH):
-
Water Scavenging: Use anhydrous MeOH and add molecular sieves to the reaction to prevent direct formation of the acid.
-
Pd Removal: The basic nitrogen of isoquinoline binds Palladium tightly. Standard Celite filtration is insufficient.
-
Solution: Use a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) post-reaction.
-
Validation: Test residue via ICP-MS; limit is typically < 10 ppm (ICH Q3D).
-
Module 4: Regulatory & Safety (ICH Guidelines)
Issue: "Do I need to qualify the unreacted 8-bromo impurity?"
The Mechanism: Halogenated heterocycles can be alerting structures for genotoxicity (mutagenicity), although stable aryl halides are often less risky than alkyl halides.
Guidance (ICH M7 & Q3A):
-
Mutagenicity Assessment: Run an in silico assessment (e.g., DEREK, SARAH) on 8-bromoisoquinoline.
-
Control Limits:
-
If mutagenic: Control to TTC (Threshold of Toxicological Concern) levels (usually < 1.5 µ g/day ).
-
If non-mutagenic: Follow ICH Q3A standard reporting thresholds (0.05% or 0.10% depending on dose).
-
Workflow: Impurity Qualification
Figure 2: Decision tree for impurity qualification based on ICH Q3A and M7 guidelines.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[2] (2006).[2][3][4] Defines reporting, identification, and qualification thresholds. Link
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017). Framework for genotoxic impurities. Link
-
Wang, X., et al. "Palladium-Catalyzed Carbonylation of Aryl Halides." Journal of Organic Chemistry, 76(2), 2011. (Provides mechanistic basis for ester synthesis and associated impurities). Link
-
Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. (Authoritative source on controlling silanol interactions for basic compounds). Link
Sources
Validation & Comparative
Targeted Quantification of Methyl Isoquinoline-8-Carboxylate: A Strategic LC-MS/MS Method Development Guide
Executive Summary & Strategic Rationale
Methyl isoquinoline-8-carboxylate (CAS 850858-56-9) is a critical heterocyclic building block, often utilized in the synthesis of bioactive isoxazoline derivatives and hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. In pharmaceutical development, the quantification of such intermediates is pivotal—not merely for yield optimization, but for Genotoxic Impurity (GTI) risk assessment . As an ester-functionalized aromatic nitrogen heterocycle, it presents specific analytical challenges: moderate polarity, potential for hydrolysis, and the need for high-sensitivity detection in complex API matrices.
This guide details a high-performance LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methodology designed to supersede traditional HPLC-UV and GC-MS approaches. By leveraging the proton-affinity of the isoquinoline nitrogen, we achieve trace-level quantification (LOQ < 1 ng/mL) with superior specificity, ensuring compliance with ICH M7 guidelines for mutagenic impurities.
Technical Comparison: Why LC-MS/MS?
The following table objectively compares the proposed LC-MS/MS method against standard industry alternatives (HPLC-UV and GC-MS) for this specific analyte.
| Feature | LC-MS/MS (Proposed Method) | HPLC-UV (Traditional) | GC-MS (Alternative) |
| Sensitivity (LOQ) | High (< 1 ng/mL) . Essential for trace impurity analysis (ppm levels). | Low (~1-10 µg/mL) . Limited by the extinction coefficient; insufficient for GTI screening. | Moderate . Good, but dependent on injection volume and split ratio. |
| Selectivity | Excellent .[1][2] MRM (Multiple Reaction Monitoring) filters out matrix noise effectively. | Poor . Co-eluting peaks from API or other impurities can yield false positives. | Good . Mass spectral resolution is high, but isobaric interferences can occur. |
| Sample Integrity | High . Soft ionization (ESI) prevents thermal degradation. | High . Room temperature analysis. | Risk of Degradation . High injector temperatures (250°C+) can degrade the ester moiety. |
| Throughput | Fast (< 5 min) . UHPLC columns allow rapid separation. | Slow (15-30 min) . Requires long gradients to resolve peaks. | Slow (20-40 min) . Requires thermal ramping. |
| Matrix Effects | Susceptible .[1][3] Requires stable isotope internal standards (SIL-IS) for correction. | Robust . Less affected by ionization suppression. | Robust . Gas phase ionization is cleaner but requires volatile samples. |
Method Development Logic: The "First Principles" Approach
Ionization Strategy (ESI Positive Mode)
The isoquinoline ring contains a basic nitrogen atom (calculated pKa ~5.4). In an acidic mobile phase (0.1% Formic Acid), this nitrogen is readily protonated (
-
Precursor Ion: MW = 187.20 g/mol
m/z 188.2 ( ).
Fragmentation Prediction (MS/MS)
For MRM transition selection, we predict fragmentation based on structural mechanics:
-
Primary Loss: The methyl ester group is the most labile. Collision Induced Dissociation (CID) typically triggers the loss of methanol (32 Da) or the methoxy radical (31 Da).
-
Transition A:
(Loss of , formation of acylium ion).
-
-
Secondary Loss: Ring fragmentation or loss of CO (28 Da) from the carbonyl.
-
Transition B:
(Combined loss of ester functionality).
-
Chromatographic Separation
A C18 Reverse-Phase column is selected.[4] The aromatic isoquinoline core provides sufficient hydrophobicity for retention, while the ester group adds polarity.
-
Stationary Phase: C18 (e.g., Waters ACQUITY BEH C18 or Phenomenex Kinetex).
-
Mobile Phase: Water/Acetonitrile gradient. Methanol is avoided as the organic modifier to prevent transesterification reactions during storage or run-time.
Experimental Protocol
Reagents & Standards[2][3][5][6]
-
Analyte: this compound (>98% purity).
-
Internal Standard (IS): Isoquinoline-d7 or a structural analog like Methyl quinoline-8-carboxylate (if deuterated standard is unavailable).
-
Solvents: LC-MS Grade Acetonitrile, Water, and Formic Acid.
Sample Preparation (Trace Impurity in API)
Context: Quantifying the intermediate in a bulk drug substance.
-
Weighing: Accurately weigh 10 mg of the Drug Substance (API).
-
Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile (Target conc: 1 mg/mL API).
-
Spiking (IS): Add Internal Standard to achieve a final concentration of 100 ng/mL.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 mins to remove insolubles.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter into an amber LC vial (protect from light to prevent ester hydrolysis).
LC-MS/MS Conditions
| Parameter | Setting |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC |
| Column | Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% |
| Injection Vol | 2-5 µL |
| Ion Source | ESI Positive |
| Source Temp | 500°C |
| MRM Transitions | Quantifier: 188.2 |
Workflow Visualization
The following diagram illustrates the logical flow of the method, from sample preparation to data processing, highlighting the critical decision points (diamonds) that ensure data integrity.
Figure 1: Step-by-step LC-MS/MS workflow for this compound quantification, including automated ion ratio confirmation.
Validation & Performance Metrics
To ensure the method is "self-validating" and trustworthy, the following criteria (aligned with ICH Q2(R1)) must be met.
| Parameter | Acceptance Criteria | Experimental Rationale |
| Linearity ( | Range: 1.0 ng/mL to 1000 ng/mL. Ensures accuracy across trace and low-level impurity ranges.[1] | |
| Accuracy (Recovery) | Spiked recovery in API matrix. Corrects for matrix suppression effects. | |
| Precision (RSD) | Repeatability (n=6 injections). Demonstrates system stability. | |
| Carryover | Inject blank after highest standard. Critical for sticky aromatic esters. | |
| Ion Ratio | Compares area of Qualifier (128.1) to Quantifier (156.2) to confirm peak identity. |
Troubleshooting Guide
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from API.
-
Fix: Increase diversion time (divert LC flow to waste during API elution) or switch to APCI source if ESI saturation occurs.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of basic nitrogen with silanols.
-
Fix: Ensure Mobile Phase pH is acidic (pH < 3) or use an end-capped column (e.g., C18-HILIC mixed mode).
-
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[4] Link
-
European Medicines Agency (EMA). Guideline on the validation of bioanalytical methods. (2011).[4] Link
-
Korfmacher, W. A. Principles and Applications of LC-MS in New Drug Discovery. Wiley-Interscience. (2004). Discusses fragmentation patterns of nitrogen heterocycles. Link
-
BenchChem. Quinoline-2-carboxylic Acid Analysis. (Provides analog fragmentation data for isoquinoline derivatives). Link
Sources
Comparative Guide: In Vitro Efficacy Profiling of Methyl Isoquinoline-8-Carboxylate Derivatives
Executive Summary & Rationale
Methyl isoquinoline-8-carboxylate (MI8C) derivatives represent a privileged scaffold in medicinal chemistry, primarily investigated for their antiproliferative and poly(ADP-ribose) polymerase (PARP) inhibitory potential. Unlike simple isoquinoline alkaloids (e.g., Berberine), the 8-carboxylate substitution provides a unique vector for metal chelation and hydrogen bonding within enzyme active sites.
This guide outlines a rigorous in vitro screening protocol to evaluate MI8C derivatives against established standards. We focus on distinguishing cytostatic effects (growth arrest) from cytotoxic effects (apoptosis), a critical differentiation often missed in early-stage screening.
Comparative Benchmark
To validate efficacy, MI8C derivatives must be benchmarked against:
-
Doxorubicin (DOX): Positive control for general DNA intercalation and cytotoxicity.
-
Olaparib: Positive control if the derivative is designed for PARP inhibition/synthetic lethality.
-
Vehicle (DMSO): Negative control (strict <0.5% v/v limit).
Pre-Assay Validation: Chemical Stability
Critical Insight: As an ester, this compound is susceptible to hydrolysis by intracellular esterases or serum-containing media. Before biological testing, stability must be confirmed to ensure the observed effect is due to the parent molecule and not the free acid metabolite.
Protocol: Media Stability Check
-
Preparation: Spike complete cell culture media (RPMI-1640 + 10% FBS) with the test compound (10 µM).
-
Incubation: Incubate at 37°C for 0, 1, 4, and 24 hours.
-
Analysis: Extract aliquots with Acetonitrile (ACN) and analyze via HPLC-UV or LC-MS.
-
Acceptance Criteria: >80% parent compound remaining after 4 hours. If rapid hydrolysis occurs, the compound acts as a prodrug; data interpretation must adjust to reflect the activity of the free acid.
Primary Screening: Metabolic Viability (MTT/MTS)
Do not rely solely on IC50. This protocol emphasizes the Hill Slope and Maximal Inhibition , which reveal the nature of the drug-target interaction.
Experimental Workflow
Cell Lines:
-
Solid Tumor: A549 (Lung), MCF-7 (Breast).[1]
-
Control: HUVEC or MCF-10A (Normal epithelial) to determine the Selectivity Index (SI).
Step-by-Step Protocol:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Expert Tip: Avoid edge wells (evaporation effects). Fill them with PBS.
-
-
Treatment: Add serial dilutions of MI8C derivatives (0.01 µM to 100 µM).
-
Solvent: Dissolve stock in 100% DMSO. Final well concentration of DMSO must be ≤0.5%.[2]
-
-
Incubation: 72 hours (standard for antiproliferative agents).
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 3–4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
Data Interpretation & Benchmarking
| Parameter | MI8C Derivative (Target) | Doxorubicin (Standard) | Interpretation |
| IC50 (µM) | < 5.0 µM | 0.1 – 0.5 µM | <5 µM indicates "Lead-like" potency. |
| Selectivity Index (SI) | > 5.0 | Often < 2.0 | High SI (Tumor/Normal IC50) is the key advantage of targeted isoquinolines over chemo. |
| Hill Slope | > 1.0 | ~ 1.0 – 2.0 | Steep slope suggests cooperative binding or a threshold toxicity mechanism. |
Secondary Assay: Mechanism of Action (Flow Cytometry)
If the primary screen shows potency, you must determine how the cells die. Isoquinoline-8-carboxylates often induce G2/M Phase Arrest followed by apoptosis.
Workflow Visualization
The following diagram illustrates the decision matrix for moving from a "Hit" to a "Lead" candidate.
Caption: Decision matrix for evaluating this compound derivatives, prioritizing stability and potency thresholds.
Protocol: Cell Cycle Analysis (Propidium Iodide)
-
Treatment: Treat cells with MI8C derivative at IC50 and 2x IC50 for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min at 37°C in dark.
-
Acquisition: Analyze >10,000 events on a Flow Cytometer.
-
Expected Result: A distinct accumulation in the G2/M peak indicates mitotic inhibition, a common trait of isoquinoline-based topoisomerase or tubulin inhibitors.
Mechanistic Pathway: Mitochondrial Apoptosis
Isoquinoline derivatives frequently trigger the intrinsic apoptotic pathway. The diagram below details the signaling cascade expected if the MI8C derivative is effective.
Caption: Proposed Mechanism of Action: Intrinsic apoptosis pathway triggered by MI8C-induced stress.
References
-
National Center for Biotechnology Information (NCBI). (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]
Sources
A Head-to-Head Comparison of Synthetic Routes to Methyl Isoquinoline-8-carboxylate: A Guide for Researchers
Introduction
Methyl isoquinoline-8-carboxylate is a key structural motif found in numerous biologically active compounds and serves as a versatile intermediate in medicinal chemistry and drug development. The isoquinoline core, a bicyclic aromatic system containing a nitrogen atom, is a privileged scaffold in the design of novel therapeutics. The presence of a carboxylate group at the 8-position offers a valuable handle for further synthetic elaboration, enabling the exploration of structure-activity relationships and the development of new chemical entities.
This guide provides a comprehensive head-to-head comparison of different synthetic strategies for the preparation of this compound. We will delve into the classical and modern synthetic routes, critically evaluating their strengths and weaknesses. For each route, we will discuss the underlying reaction mechanisms, provide detailed experimental protocols where available, and present a comparative analysis of key metrics such as overall yield, step economy, and substrate scope. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important molecule and its derivatives.
Classical Synthetic Approaches
The construction of the isoquinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are now considered classical methods. In this section, we will explore the application of three such methods—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—to the synthesis of this compound. A significant challenge in applying these classical routes to our target molecule is the presence of the electron-withdrawing methoxycarbonyl group on the starting benzene ring, which can deactivate the ring towards the key electrophilic cyclization step.
The Bischler-Napieralski Route
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2]
Proposed Synthetic Pathway:
The synthesis of this compound via the Bischler-Napieralski reaction would commence with the preparation of the key precursor, N-formyl-2-(2-methoxycarbonylphenyl)ethylamine. This precursor would then undergo an acid-catalyzed cyclization, followed by dehydrogenation to yield the final product.
Caption: Proposed Bischler-Napieralski route to this compound.
Mechanistic Considerations:
The key step in the Bischler-Napieralski reaction is the intramolecular electrophilic aromatic substitution. The formyl group of the amide is activated by the Lewis acid, forming a highly electrophilic nitrilium ion intermediate. This intermediate then attacks the electron-rich benzene ring to form the new six-membered ring. A critical consideration for the synthesis of our target molecule is the deactivating effect of the methoxycarbonyl group on the benzene ring. This electron-withdrawing group will reduce the nucleophilicity of the ring, potentially hindering the cyclization step and leading to lower yields.[3]
Experimental Protocol (Proposed):
-
Step 1: Synthesis of Methyl 2-(2-aminoethyl)benzoate. This precursor can be synthesized from commercially available methyl 2-vinylbenzoate through a hydroboration-oxidation followed by amination, or via a Gabriel synthesis from the corresponding 2-(2-bromoethyl)benzoate.[4]
-
Step 2: N-formylation. The resulting amine can be formylated using a variety of reagents, such as formic acid or ethyl formate, to yield N-formyl-2-(2-methoxycarbonylphenyl)ethylamine.[5][6]
-
Step 3: Bischler-Napieralski Cyclization. The N-formyl derivative would then be treated with a strong dehydrating agent like phosphorus oxychloride (POCl₃) in a high-boiling solvent such as toluene or acetonitrile, under reflux conditions, to effect the cyclization to Methyl 3,4-dihydroisoquinoline-8-carboxylate.[1]
-
Step 4: Dehydrogenation. The final step involves the aromatization of the dihydroisoquinoline intermediate. This can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) at elevated temperatures, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or manganese dioxide (MnO₂).[4][7]
The Pictet-Spengler Route
The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8] To obtain the desired isoquinoline, a subsequent dehydrogenation step is required.
Proposed Synthetic Pathway:
Similar to the Bischler-Napieralski route, this synthesis would start with Methyl 2-(2-aminoethyl)benzoate. This would then be reacted with formaldehyde, followed by acid-catalyzed cyclization and subsequent aromatization.
Caption: Proposed Pomeranz-Fritsch route to this compound.
Mechanistic Considerations:
The reaction begins with the condensation of the benzaldehyde and the aminoacetal to form a Schiff base. Under strong acidic conditions, the acetal is hydrolyzed to the corresponding aldehyde, which then undergoes an intramolecular electrophilic attack on the benzene ring to form the isoquinoline core. The electron-withdrawing methoxycarbonyl group on the benzaldehyde starting material is a major concern in this route, as it deactivates the benzene ring towards the crucial electrophilic cyclization step, potentially leading to low yields or requiring harsh reaction conditions. [9] Experimental Protocol (Proposed):
-
Step 1: Condensation. Methyl 2-formylbenzoate would be condensed with aminoacetaldehyde diethyl acetal, typically by heating the neat reactants or in a suitable solvent, to form the benzalaminoacetal intermediate.
-
Step 2: Pomeranz-Fritsch Cyclization. The crude intermediate would then be treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures to effect the cyclization and aromatization to this compound.
Modern Synthetic Approach: Palladium-Catalyzed Annulation
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed annulation reactions, in particular, offer a versatile and efficient alternative to the classical methods for isoquinoline synthesis. [3][10] Proposed Synthetic Pathway:
A plausible modern route involves a palladium-catalyzed coupling of an ortho-halo- or ortho-triflyloxy-substituted benzoic acid ester with a suitable nitrogen-containing coupling partner, followed by an intramolecular cyclization. A more direct approach could involve the annulation of an alkyne with a suitable benzonitrile derivative.
Caption: A possible Palladium-catalyzed route to this compound.
Mechanistic Considerations:
The mechanism of these reactions can be complex and highly dependent on the specific catalyst system and reactants employed. A common pathway involves an initial oxidative addition of the palladium catalyst to the aryl halide, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization with a nitrogen source, followed by reductive elimination, would then afford the isoquinoline product. A key advantage of this approach is the potential to tolerate a wider range of functional groups, including the electron-withdrawing methoxycarbonyl group, compared to the classical electrophilic substitution-based methods.
Experimental Protocol (Illustrative Example):
-
Reaction Setup: A mixture of Methyl 2-bromobenzoate, a suitable terminal alkyne (e.g., trimethylsilylacetylene, which can be later desilylated), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a nitrogen source (e.g., ammonia or an ammonia equivalent) in an appropriate solvent (e.g., DMF or toluene).
-
Reaction Conditions: The reaction mixture would be heated under an inert atmosphere for several hours.
-
Workup and Purification: Standard aqueous workup followed by column chromatography would be employed to isolate the desired product.
Head-to-Head Comparison
| Feature | Bischler-Napieralski Route | Pictet-Spengler Route | Pomeranz-Fritsch Route | Palladium-Catalyzed Route |
| Starting Materials | Methyl 2-vinylbenzoate, Formylating agent | Methyl 2-vinylbenzoate, Formaldehyde | Methyl 2-formylbenzoate, Aminoacetaldehyde diethyl acetal | Methyl 2-bromobenzoate, Alkyne |
| Number of Steps | 4 | 3 | 2 | 1-2 (depending on specific strategy) |
| Key Challenge | Cyclization of deactivated ring, Dehydrogenation | Cyclization of deactivated ring, Aromatization | Cyclization of deactivated ring | Catalyst optimization, Substrate availability |
| Predicted Overall Yield | Low to Moderate (likely <30%) | Low to Moderate (likely <40%) | Low (likely <20%) | Moderate to High (potentially >50%) |
| Substrate Scope | Limited by electronics of the aromatic ring | Limited by electronics of the aromatic ring | Limited by electronics of the aromatic ring | Broader functional group tolerance |
| Reaction Conditions | Harsh (strong acid, high temp.) | Moderate to Harsh (acid, heat) | Harsh (strong acid, high temp.) | Milder (often neutral pH, lower temp.) |
| Atom Economy | Moderate | Good | Good | Variable, can be very high |
| Scalability | Potentially challenging due to harsh conditions | Potentially challenging | Potentially challenging | Often more scalable |
Note: The predicted overall yields are estimates based on the known limitations of these reactions with electron-deficient substrates. Specific experimental data for the synthesis of this compound is needed for a more accurate comparison.
Conclusion and Future Outlook
This guide has provided a comparative overview of several synthetic routes to this compound. The classical methods, while historically significant, are likely to be hampered by the electron-withdrawing nature of the methoxycarbonyl substituent, leading to low yields and requiring harsh reaction conditions. Modern palladium-catalyzed methods, although requiring more specialized reagents and catalyst systems, offer the promise of higher yields, milder conditions, and broader functional group tolerance.
For researchers embarking on the synthesis of this compound and its analogs, a careful consideration of the trade-offs between the accessibility of starting materials, the number of synthetic steps, and the anticipated overall yield is crucial. While the classical routes may appear more straightforward on paper, the practical challenges associated with the deactivating substituent should not be underestimated. The exploration and optimization of a modern transition-metal-catalyzed approach are likely to provide a more efficient and robust pathway to this valuable synthetic intermediate. Further experimental investigation is warranted to obtain precise yield data for each of the proposed routes to enable a definitive, quantitative comparison.
References
-
Chen, B.C., et al. A new facile method for the synthesis of 1-arylimidazole-5-carboxylates. Tetrahedron Lett.2000 , 41, 5453–5456. [Link]
- Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. CN103864613A.
-
Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]
-
Bagley, M. C.; Lubinu, M. C. Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis2006 , 1283-1288. [Link]
-
Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2009 . [Link]
-
Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951 , 6, 191-206. [Link]
-
PrepChem. Synthesis of N-formyl-2-methoxyisobutylamine. [Link]
-
Kim, J., et al. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc.2006 , 27 (9), 1391-1392. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]
- Jin, Q., et al. Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Stuart, D. R., et al. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PNAS2012 , 109 (28), 11145-11150. [Link]
-
Wikipedia. Pomeranz–Fritsch reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Fodor, G.; Nagubandi, S. Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron1980 , 36 (10), 1279-1300. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Roesch, K. R.; Larock, R. C. Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. J. Org. Chem.2002 , 67 (1), 86-94. [Link]
Sources
- 1. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to the Characterization of Methyl Isoquinoline-8-carboxylate and Its Precursors
This guide provides an in-depth spectroscopic comparison of methyl isoquinoline-8-carboxylate with its key precursors, isoquinoline-8-carboxylic acid and 8-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis and comparative analysis of these compounds using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental data herein serves as a robust reference for the unambiguous identification and characterization of this important isoquinoline derivative.
Introduction: The Significance of Isoquinoline Scaffolds
Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities have made them privileged scaffolds in medicinal chemistry. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of such compounds throughout the synthetic process. This guide provides a detailed workflow and comparative spectral analysis to aid researchers in this critical task.
Synthesis Pathway: From Precursor to Product
The most direct route to this compound is through the esterification of its corresponding carboxylic acid. This reaction, typically a Fischer esterification, involves reacting isoquinoline-8-carboxylic acid with methanol in the presence of an acid catalyst. For a comprehensive comparison, we will also analyze 8-methylquinoline, a structurally related compound that represents the isoquinoline core with a methyl group at the 8-position, providing a useful spectroscopic baseline.
Figure 1: Synthesis of this compound.
Experimental Protocol: Fischer Esterification of Isoquinoline-8-carboxylic Acid
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Isoquinoline-8-carboxylic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of isoquinoline-8-carboxylic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
Spectroscopic Comparison
The following sections provide a detailed comparison of the spectroscopic data obtained for this compound and its precursors.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Figure 2: ¹H NMR Experimental Workflow.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Proton | 8-Methylquinoline | Isoquinoline-8-carboxylic Acid | This compound |
| H-1 | - | - | - |
| H-2 | 8.94 (dd) | - | - |
| H-3 | 7.39 (dd) | - | 8.84 (s) |
| H-4 | 8.11 (dd) | - | 8.33-8.45 (m) |
| H-5 | 7.57 (d) | - | 8.33-8.45 (m) |
| H-6 | 7.44 (t) | - | 7.86 (m) |
| H-7 | 7.64 (d) | - | 10.22 (s) |
| 8-CH₃ | 2.83 (s) | - | - |
| 8-COOCH₃ | - | - | 4.08 (s) |
Note: Complete experimental data for Isoquinoline-8-carboxylic Acid was not available in the searched literature.
The ¹H NMR spectrum of 8-methylquinoline displays a characteristic singlet for the methyl protons at approximately 2.83 ppm. The aromatic protons appear in the range of 7.39-8.94 ppm, with coupling patterns consistent with the quinoline ring system.
For This compound , the most notable feature is the appearance of a singlet at 4.08 ppm, corresponding to the methyl ester protons[1]. The aromatic protons are observed in the region of 7.86-10.22 ppm[1]. The downfield shift of H-7 to 10.22 ppm is particularly significant and is attributed to the anisotropic effect of the neighboring carbonyl group of the ester.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | 8-Methylquinoline | Isoquinoline-8-carboxylic Acid | This compound |
| C-1 | - | - | - |
| C-2 | 149.8 | - | - |
| C-3 | 120.8 | - | - |
| C-4 | 136.0 | - | - |
| C-4a | 128.4 | - | - |
| C-5 | 126.1 | - | - |
| C-6 | 128.9 | - | - |
| C-7 | 125.8 | - | - |
| C-8 | 137.1 | - | - |
| C-8a | 146.9 | - | - |
| 8-CH₃ | 17.9 | - | - |
| 8-C=O | - | - | ~165-175 |
| 8-OCH₃ | - | - | ~52 |
Note: Complete experimental data for Isoquinoline-8-carboxylic Acid and this compound were not available in the searched literature. Estimated values are provided based on typical chemical shifts.
In the ¹³C NMR spectrum of 8-methylquinoline , the methyl carbon resonates at approximately 17.9 ppm. The aromatic carbons appear in the typical downfield region.
For This compound , the carbonyl carbon of the ester group is expected to appear in the range of 165-175 ppm, and the methoxy carbon around 52 ppm. The presence of these signals, along with the disappearance of the carboxylic acid carbonyl signal (typically >170 ppm), confirms the successful esterification.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule.
Figure 3: IR Spectroscopy Experimental Workflow.
Table 3: Comparative IR Data (cm⁻¹)
| Functional Group | 8-Methylquinoline | Isoquinoline-8-carboxylic Acid | This compound |
| C-H (aromatic) | ~3050 | ~3050 | ~3050 |
| C-H (aliphatic) | ~2950 | - | ~2950 |
| C=O (stretch) | - | ~1700 (broad) | ~1720 (sharp) |
| O-H (stretch) | - | ~2500-3300 (very broad) | - |
| C-O (stretch) | - | ~1200-1300 | ~1250 |
Note: Complete experimental data for Isoquinoline-8-carboxylic Acid and this compound were not available in the searched literature. Characteristic absorption ranges are provided.
The IR spectrum of 8-methylquinoline is characterized by aromatic and aliphatic C-H stretching vibrations.
Isoquinoline-8-carboxylic acid will exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a carboxylic acid dimer, and a strong C=O stretching absorption around 1700 cm⁻¹.
The successful formation of This compound is confirmed by the disappearance of the broad O-H stretch and the appearance of a sharp, strong C=O stretching band for the ester at a slightly higher wavenumber (around 1720 cm⁻¹). Additionally, a C-O single bond stretching vibration will be observed in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 8-Methylquinoline | 143 | 142, 115 |
| Isoquinoline-8-carboxylic Acid | 173 | 128 ([M-COOH]⁺) |
| This compound | 187 | 156 ([M-OCH₃]⁺), 128 ([M-COOCH₃]⁺) |
Note: Complete experimental data for Isoquinoline-8-carboxylic Acid and this compound were not available in the searched literature. Predicted values are provided.
The mass spectrum of 8-methylquinoline shows a molecular ion peak at m/z 143, corresponding to its molecular weight. Key fragments include the loss of a hydrogen atom (m/z 142) and the loss of HCN (m/z 115).
For isoquinoline-8-carboxylic acid , the molecular ion peak is expected at m/z 173. A significant fragment would be the loss of the carboxyl group, resulting in a peak at m/z 128.
In the mass spectrum of This compound , the molecular ion peak should be observed at m/z 187. Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 156, and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 128.
Conclusion
This guide has detailed the synthesis and comprehensive spectroscopic analysis of this compound, providing a comparative framework against its precursors, isoquinoline-8-carboxylic acid and 8-methylquinoline. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the outlined experimental protocols, offer a valuable resource for researchers in the field. The distinct spectroscopic signatures highlighted for each compound, particularly the characteristic shifts and absorptions related to the functional group transformations, provide a self-validating system for monitoring the synthesis and confirming the identity and purity of the final product. Adherence to these analytical principles will ensure the high quality of materials used in further drug discovery and development endeavors.
References
[2] PubChem. 8-Methylquinoline. National Center for Biotechnology Information. [Link] [1] Google Patents. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate. [3] PubChem. Isoquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link] [4] SpectraBase. 8-Methylquinoline. Wiley-VCH GmbH. [Link] [5] Chemistry LibreTexts. 22.8: Spectroscopy of Carboxylic Acids. [Link]
Sources
"benchmarking the synthetic efficiency of isoquinoline production methods"
Executive Summary
The isoquinoline moiety remains a "privileged structure" in medicinal chemistry, anchoring therapeutics from anesthetics (dimethisoquin) to antihypertensives (quinapril). However, the synthetic route chosen during the transition from Discovery (mg-scale) to Process (kg-scale) often dictates the project's economic and environmental viability.
This guide benchmarks the two dominant paradigms: the classical Bischler-Napieralski (B-N) cyclization and the modern Rhodium(III)-Catalyzed C-H Activation .
The Verdict: While the B-N reaction remains the cost-effective workhorse for simple substrates at scale, Rh(III)-catalyzed annulation offers superior Atom Economy (AE) and Reaction Mass Efficiency (RME) for complex, functionalized scaffolds, effectively eliminating the need for pre-functionalized halogenated precursors.
The Strategic Landscape
Method A: The Classical Baseline (Bischler-Napieralski)[1]
-
Mechanism: Electrophilic aromatic substitution followed by dehydration and oxidation.
-
Reagents: Requires stoichiometric dehydrating agents (
, , or ) and a subsequent oxidation step (Pd/C or DDQ) to restore aromaticity. -
Bottleneck: High E-factor (waste-to-product ratio) due to phosphorus waste and solvent-intensive workups.
Method B: The Modern Standard (Rh(III) C-H Activation)
-
Mechanism: Directed metalation of oximes/imines followed by alkyne insertion and reductive elimination.
-
Reagents: Catalytic
, catalytic oxidant (or internal oxidizing directing group). -
Advantage: "Step economy." It constructs the pyridine ring in a single step from stable precursors without requiring a separate oxidation phase.
Comparative Data Dashboard
The following data aggregates average performance metrics from recent high-impact studies (2020–2025).
| Metric | Classical (Bischler-Napieralski) | Modern (Rh(III) C-H Activation) | Sustainable Emerging (Co-Catalysis) |
| Atom Economy (AE) | Low (< 45%) due to | High (> 85%) (Water/ | High (> 80%) |
| Step Count | 3 (Amide formation | 1 (Annulation) | 1 (Annulation) |
| Functional Group Tolerance | Low (Acid-sensitive groups fail) | High (Tolerates esters, nitriles, halides) | Moderate |
| Catalyst Cost | Negligible (Stoichiometric acids) | High ( | Low ( |
| Scalability | Excellent (Kilogram scale) | Moderate (Catalyst loading limits) | Emerging |
| E-Factor (Waste) | High (> 50 kg waste / kg product) | Low (< 10 kg waste / kg product) | Low |
Decision Matrix & Mechanistic Pathways
The choice of method depends heavily on the substrate's electronic properties and the stage of development.
Figure 1: Strategic decision tree for selecting the synthetic route based on scale and substrate stability.
Mechanistic Comparison
The Rhodium pathway utilizes the nitrogen atom as a "directing group" to activate the ortho-C-H bond, a mechanism fundamentally different from the acid-mediated closure of the B-N reaction.
Figure 2: Mechanistic divergence. The Rh(III) cycle (top) preserves atom economy, while the B-N route (bottom) requires sequential dehydration and oxidation steps.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the color changes or intermediate states described do not occur, pause and re-evaluate reagent quality (particularly the dryness of solvents).
Protocol A: Rh(III)-Catalyzed C-H Annulation (The "Modern Standard")
Best for: Rapid library generation, high-value intermediates.
Reagents:
-
Substrate: Acetophenone oxime (1.0 equiv)
-
Coupling Partner: Diphenylacetylene (1.1 equiv)
-
Catalyst:
(2.5 mol%) -
Additive:
(10 mol%) - Activates the catalyst by removing chloride ligands. -
Oxidant:
(2.1 equiv) - Regenerates Rh(I) to Rh(III). -
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]
Workflow:
-
Setup: In a glovebox or under
flow, charge a sealed tube with the oxime (0.5 mmol), alkyne (0.55 mmol), (7.7 mg), (17 mg), and (190 mg). -
Solvation: Add DCE (3.0 mL). The solution should appear heterogeneous green/blue initially.
-
Reaction: Seal the tube and heat to 110 °C for 16 hours.
-
Checkpoint: The reaction mixture should turn dark brown/black as the active Rh species cycles. If it remains green, the catalyst has not activated (check
quality).
-
-
Workup: Cool to room temperature. Dilute with
(10 mL) and filter through a short pad of Celite to remove copper salts. -
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Yield Target: 80-92%.
-
Protocol B: Microwave-Assisted Bischler-Napieralski (The "Green" Classic)
Best for: Scale-up, avoiding expensive metals.
Reagents:
-
Substrate: N-(2-phenylethyl)acetamide
-
Reagent:
(3.0 equiv) - Handle with extreme caution. -
Solvent: Toluene (Dry)
Workflow:
-
Setup: Charge a microwave-safe vial with the amide (1.0 mmol) and Toluene (3 mL).
-
Activation: Add
dropwise at 0°C. Seal the vial. -
Cyclization: Irradiate at 140 °C for 15 minutes (Power: 150W).
-
Comparison: Conventional heating requires reflux for 4-12 hours.
-
-
Quench (Critical): Pour the reaction mixture slowly into ice-cold NaOH (10% aq). Exothermic! Ensure pH > 10.
-
Oxidation (One-Pot Variant): Extract the organic layer. To the crude dihydroisoquinoline in toluene, add 10% Pd/C (5 wt%) and reflux for 2 hours under air (or use nitrobenzene as solvent/oxidant).
-
Purification: Filter catalyst, wash with water, dry, and concentrate. Recrystallize or chromatograph.
References
-
Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives. J. Org. Chem. (2024).[1][2] Describes the foundational C-H activation protocol using N-chloroimines and alkenes.
-
Greener Alternatives for Synthesis of Isoquinoline. RSC Advances (2025).[3] A comprehensive review of eco-compatible routes, including microwave and solvent-free methods.[4]
-
Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling. J. Am. Chem. Soc. (2015).[3] The seminal paper on oxidative coupling of aldimines and alkynes.
-
Green Chemistry Metrics: Insights from Case Studies. ResearchGate (2025). Provides the methodology for calculating E-factors and Atom Economy used in the dashboard.
-
Bischler-Napieralski Reaction in Total Synthesis. ResearchGate (2025). Reviews the modern applications and limitations of the classical cyclization method.
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl isoquinoline-8-carboxylate
Executive Summary & Hazard Context
Methyl isoquinoline-8-carboxylate is a heterocyclic building block frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies. While often classified under general "Irritant" categories, the isoquinoline core possesses inherent biological activity that necessitates a higher tier of containment than standard organic intermediates.
The Core Risk: The primary operational hazard is sensitization and mucosal inflammation via inhalation of fine particulates during weighing. As a nitrogen-containing heterocycle, this compound acts as a potential hapten, meaning repeated low-level exposure can trigger immune system sensitization.
Operational Directive: Treat this compound with Universal Precautions for Novel Chemical Entities (NCEs). Do not rely solely on the absence of a "Danger" signal word; assume potential toxicity based on the isoquinoline pharmacophore.
Hazard Identification & Risk Assessment
Synthesized from Safety Data Sheet (SDS) analysis of analogous isoquinoline esters.
| Hazard Class | GHS Code | Signal Word | Operational Implication |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1] Strict hygiene required; no gloved hands near face. |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2][3] Permeation through standard gloves is a risk in solution. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] Dust can cause corneal abrasion and chemical burns. |
| STOT - Single Exp. | H335 | Warning | May cause respiratory irritation. Zero-tolerance for dust generation outside a fume hood. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it is dynamic based on the state of matter (Solid vs. Solution). The solvent vector often poses a greater permeation risk than the solute itself.
PPE Decision Logic
Caption: Dynamic PPE selection based on physical state and solvent carrier. Note the requirement for Laminate gloves when using halogenated solvents.
Detailed PPE Specifications
-
Hand Protection (The "Double-Glove" Standard):
-
Inner Layer: 4 mil Nitrile (Bright Blue/White).
-
Outer Layer: 4-5 mil Nitrile (Purple/Black).
-
Scientific Rationale: The contrasting colors provide an immediate visual indicator of a breach. If you see the inner color, the outer barrier is compromised.
-
For DCM/Chloroform Solutions: You must use a laminate liner (e.g., Silver Shield) under the outer nitrile glove. Isoquinolines dissolved in DCM penetrate nitrile in <2 minutes.
-
-
Respiratory Protection:
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Cleaning): Half-face respirator with P100/OV (Organic Vapor) cartridges. Simple surgical masks offer zero protection against chemical vapors.
-
-
Eye Protection:
-
Chemical splash goggles (indirect venting) are superior to safety glasses because fine powders can drift around the sides of glasses due to static charge.
-
Operational Protocol: The "Static-Free" Weighing Method
Isoquinoline esters are often electrostatic powders. Static causes "fly-away" particles that bypass hood sashes and contaminate the user.
Step-by-Step Workflow:
-
Preparation:
-
Place an ionizing bar or anti-static gun inside the fume hood.
-
Line the work surface with an absorbent, plastic-backed mat (absorbent side up).
-
-
The Weighing Setup:
-
Do not weigh directly into a large round-bottom flask.
-
Use a weighing funnel or a glazed weighing boat (less static than standard plastic).
-
-
Transfer:
-
If the powder is "flighty," dissolve it in the transport solvent inside the weighing vessel before transferring to the reaction flask. This eliminates dust generation during the transfer.
-
-
Decontamination:
-
Wipe the exterior of the reagent bottle with a Kimwipe dampened in Acetone before returning it to storage. This prevents cross-contamination of the storage cabinet.
-
Emergency Response & Spill Management
Spill Response Logic
Caption: Immediate decision matrix for spill containment. Prioritize evacuation for large solution spills.
Specific First Aid[7]
-
Eye Contact: Flush immediately for 15 minutes .[4] Do not pause to remove contact lenses initially; flush over them, then remove if possible.[4]
-
Skin Contact: Wash with soap and water.[2][5][4] Do not use alcohol to wash skin; alcohols act as permeation enhancers, driving the isoquinoline deeper into the dermis.
Disposal & Waste Management
-
Classification: Hazardous Organic Waste.
-
Segregation:
-
Do not mix with oxidizers (Nitric acid, Peroxides).
-
Segregate from aqueous waste to prevent hydrolysis of the ester group, which could alter the waste profile.
-
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must explicitly state "this compound" and "Irritant/Toxic."
References
-
PubChem. (n.d.). Methyl isoquinoline-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Used as read-across source for isoquinoline ester hazards).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
